molecular formula C11H17O5PS B121163 Fensulfothion oxon CAS No. 6552-21-2

Fensulfothion oxon

Cat. No.: B121163
CAS No.: 6552-21-2
M. Wt: 292.29 g/mol
InChI Key: GNTVZNNILZKEIB-UHFFFAOYSA-N
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Description

Fensulfothion oxon, also known as this compound, is a useful research compound. Its molecular formula is C11H17O5PS and its molecular weight is 292.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl (4-methylsulfinylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTVZNNILZKEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863909
Record name Diethyl 4-(methanesulfinyl)phenyl phosphate
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Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6552-21-2
Record name Fensulfothion oxon
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Record name Dasanit O
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Record name Diethyl 4-(methanesulfinyl)phenyl phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENSULFOTHION OXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC9R5IT02E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Fensulfothion oxon?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Fensulfothion oxon, a significant metabolite of the organophosphate insecticide Fensulfothion. This document details its chemical structure, physicochemical properties, synthesis, and biological interactions, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Structure

This compound, an organophosphorus compound, is primarily known as a metabolite of fenthion.[1] Its chemical structure is characterized by a central phosphorus atom double-bonded to an oxygen atom, a key feature of "oxon" metabolites, which differentiates it from its parent compound, Fensulfothion, which contains a thione (P=S) group. The phosphorus center is also bonded to two ethoxy groups and a 4-(methylsulfinyl)phenyl ester group.

The IUPAC name for this compound is diethyl (4-methylsulfinylphenyl) phosphate.[1][2][3] Its chemical formula is C11H17O5PS.[1][2][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6552-21-2[1][2][4]
Molecular Formula C11H17O5PS[1][2][4][5]
Molecular Weight 292.29 g/mol [1][2][4]
IUPAC Name diethyl (4-methylsulfinylphenyl) phosphate[1][2][3]
Canonical SMILES CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C[1]
InChI Key GNTVZNNILZKEIB-UHFFFAOYSA-N[1][2]

Synthesis and Metabolism

This compound is formed in vivo and in the environment through the oxidative desulfuration of its parent compound, Fensulfothion. This metabolic activation is a critical step, as the oxon form is a more potent inhibitor of acetylcholinesterase.[6]

Diagram 1: Synthesis of this compound from Fensulfothion

Fensulfothion_Oxidation Fensulfothion Fensulfothion (O,O-Diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) Oxidation Oxidative Desulfuration Fensulfothion->Oxidation [O] Fensulfothion_Oxon This compound (diethyl (4-methylsulfinylphenyl) phosphate) Oxidation->Fensulfothion_Oxon

Caption: Oxidation of Fensulfothion to this compound.

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of Fensulfothion.[1]

  • Chemical Oxidation: This method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled laboratory conditions. The reaction selectively converts the thione (P=S) group of Fensulfothion to the oxon (P=O) group.[1]

  • Biological Oxidation: Microbial systems capable of metabolizing Fensulfothion can also be employed to produce this compound.[1] This method is often used to study the metabolic pathways of the parent compound.

This compound is often analyzed as a residue in environmental and food samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common methods for its detection and quantification.[1]

  • Sample Preparation: Samples, such as baby food or herbal medicines, are first subjected to an extraction process, typically using acetone.[1]

  • Cleanup: The extract is then cleaned up using solid-phase extraction (SPE) with columns like Sep-Pak C18 and DSC-NH2 to remove interfering substances.[1]

  • Instrumentation: The cleaned extract is injected into an HPLC or UPLC system for separation, followed by detection and quantification using a tandem mass spectrometer.[1] Gas chromatography–tandem mass spectrometry (GC–MS/MS) is also utilized for the analysis of pesticide residues in complex matrices like herbal medicines.[1]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] This inhibition is significantly more potent than that of the parent Fensulfothion.[6]

The mechanism of action involves the phosphorylation of the serine hydroxyl group within the catalytic triad of AChE.[1] This forms a stable, covalent bond between the phosphorus atom of this compound and the serine residue, rendering the enzyme inactive. The accumulation of the neurotransmitter acetylcholine in synaptic clefts leads to overstimulation of the nervous system, resulting in neurotoxicity.[1]

Diagram 2: Acetylcholinesterase Inhibition Pathway

AChE_Inhibition Fensulfothion_Oxon This compound AChE Acetylcholinesterase (Active Site) Fensulfothion_Oxon->AChE Covalent Bonding Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Inhibition Inhibition Phosphorylated_AChE->Inhibition

Caption: Inhibition of Acetylcholinesterase by this compound.

Hydrolytic Detoxification

Hydrolysis is a key detoxification pathway for this compound. The enzyme paraoxonase 1 (PON1) in serum can cleave the ester bonds of the oxon, leading to the formation of diethyl phosphate and p-nitrophenol.[1] Genetic variants of human PON1 exhibit different catalytic efficiencies, with the Q192 isoform hydrolyzing this compound at a rate 3.2 times faster than the R192 variant.[1] In aquatic organisms, carboxylesterases in the liver and gills also contribute to hydrolytic detoxification, although at slower rates.[1]

Table 2: Comparative Hydrolysis Rates of this compound

Enzyme/OrganismHydrolysis RateFold DifferenceSource
Human PON1 (Q192 isoform)-3.2x faster than R192[1]
Human PON1 (R192 isoform)--[1]
Aquatic Organism Carboxylesterases2–5 pmol/min/mg protein-[1]

References

Fensulfothion Oxon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6552-21-2

This in-depth technical guide provides a comprehensive overview of fensulfothion oxon, a significant metabolite of the organothiophosphate insecticide fensulfothion. This document is intended for researchers, scientists, and professionals in drug development and toxicology. It details the compound's chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the IUPAC name diethyl (4-methylsulfinylphenyl) phosphate, is the oxygen analog of fensulfothion.[1] The replacement of the thione sulfur with oxygen in the phosphate group significantly increases its toxicity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundFensulfothionThis compound Sulfone
CAS Number 6552-21-2[2]115-90-2[3]6132-17-8[4]
Molecular Formula C₁₁H₁₇O₅PS[1][2]C₁₁H₁₇O₄PS₂[3]C₁₁H₁₇O₆PS[4]
Molecular Weight 292.29 g/mol [1][2]308.35 g/mol [5]308.29 g/mol [4]
Physical State Solid[6] or oily liquidOily yellow or brown liquid[3]Not specified
Boiling Point Not available138-141 °C at 0.01 mmHg[7]Not available
Density Not available1.202 g/mL at 20 °C[3]Not available
Water Solubility Not available1540 mg/L at 20 °C[8]Not available
Solubility in Organic Solvents Soluble in chloroform, ethyl acetate, methanol (sparingly)[9]Soluble in most organic solvents except aliphatics[3][7]Not available
Vapor Pressure Not available5 x 10⁻⁵ mmHg at 25 °C[3]Not available

Toxicological Profile

Fensulfothion and its metabolites are highly toxic. The oxon form is a more potent inhibitor of acetylcholinesterase, making it of significant toxicological interest.

Table 2: Acute Toxicity of Fensulfothion

TestSpeciesRouteValueReference
LD50Rat (male)Oral4 mg/kg[10]
LD50Rat (female)Oral1.8 mg/kg[10]
LD50Rat (male)Dermal14-30 mg/kg[10]
LD50Rat (female)Dermal3.5-3.0 mg/kg[10]
LC50RatInhalation113 mg/m³ (1-hour exposure)[10]
LC50RatInhalation29.5 mg/m³ (4-hour exposure)[10]
LD50Mallard duckOral0.749 mg/kg[11]
LD50House sparrowOral0.32 mg/kg[11]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve function, leading to a range of toxic effects.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_result Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds to receptor Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down into Postsynaptic Neuron Postsynaptic Neuron Receptor->Postsynaptic Neuron Signal Transduction FensulfothionOxon This compound FensulfothionOxon->AChE Inhibits Accumulation ACh Accumulation Presynaptic Neuron Presynaptic Neuron Presynaptic Neuron->ACh Releases Overstimulation Receptor Overstimulation Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolic Pathway

Fensulfothion is metabolized in biological systems and the environment through oxidation and hydrolysis. The initial oxidation of the thioether group leads to the formation of fensulfothion sulfoxide and fensulfothion sulfone. A critical activation step is the oxidative desulfuration of the phosphorothioate group (P=S) to a phosphate group (P=O), which forms the more potent acetylcholinesterase inhibitor, this compound.

Metabolism_Pathway Fensulfothion Fensulfothion (P=S, -S(O)-) FensulfothionOxon This compound (P=O, -S(O)-) Fensulfothion->FensulfothionOxon Oxidative Desulfuration (Bioactivation) FensulfothionSulfone Fensulfothion Sulfone (P=S, -S(O)₂-) Fensulfothion->FensulfothionSulfone Oxidation FensulfothionOxonSulfone This compound Sulfone (P=O, -S(O)₂-) FensulfothionOxon->FensulfothionOxonSulfone Oxidation HydrolysisProducts Hydrolysis Products (e.g., Diethyl phosphate, 4-(methylsulfinyl)phenol) FensulfothionOxon->HydrolysisProducts Hydrolysis (Detoxification) FensulfothionSulfone->FensulfothionOxonSulfone Oxidative Desulfuration

Metabolic Pathway of Fensulfothion.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of fenthion. A detailed protocol is outlined below, adapted from synthetic procedures for similar organophosphate oxons.

Materials:

  • Fenthion

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve fenthion in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the fenthion solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the by-product m-chlorobenzoic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow Start Start: Fenthion in DCM Cooling Cool to 0 °C Start->Cooling Addition Add m-CPBA in DCM Cooling->Addition Reaction Stir at room temperature (4-6h) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (NaHCO₃, Brine) Monitoring->Workup Complete Drying Dry over MgSO₄ Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification End End: Pure this compound Purification->End

Workflow for the Synthesis of this compound.
Analytical Method: UPLC-MS/MS for this compound in Food Matrices

This protocol is based on a validated method for the simultaneous analysis of fenthion and its metabolites.[12][13]

Sample Preparation (QuEChERS Method):

  • Homogenize 10 g of the food sample.

  • For dry samples like rice, add 10 mL of water and let it hydrate for 30 minutes.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant and mix it with a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Vortex and centrifuge.

  • Filter the supernatant into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC or similar.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound should be optimized.

Table 3: Example MRM Transitions for this compound

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
293.1155.1127.1Optimized for the instrument
Acetylcholinesterase Inhibition Assay

This protocol is a general method for determining the inhibitory activity of this compound on acetylcholinesterase, based on the Ellman method.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Phosphate buffer (pH 8.0).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader.

Procedure:

  • Prepare a series of dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound dilutions.

  • Add the AChE solution to each well (except for the blank) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational understanding of this compound for research and developmental purposes. Due to its high toxicity, all handling and experimental procedures should be conducted with appropriate safety precautions in a certified laboratory setting.

References

An In-depth Technical Guide to the Synthesis Pathways of Fensulfothion Oxon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Fensulfothion oxon, an active metabolite of the organophosphate insecticide Fensulfothion. This document details the chemical reactions, experimental protocols, and relevant data for the preparation of this compound, intended for use in research and developmental contexts.

Introduction

This compound, with the chemical name O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphate, is the oxygen analog of Fensulfothion. The replacement of the thione sulfur with oxygen in the phosphoryl group significantly increases its potency as an acetylcholinesterase (AChE) inhibitor. Understanding its synthesis is crucial for toxicological studies, development of analytical standards, and research into organophosphate metabolism and detoxification. The primary route to this compound is through the oxidation of its parent compound, Fensulfothion.

Core Synthesis Pathway: Oxidation of Fensulfothion

The most direct and common method for the synthesis of this compound is the oxidation of the P=S bond in Fensulfothion to a P=O bond. This transformation is a key step in the metabolic activation of Fensulfothion in biological systems, primarily mediated by cytochrome P450 enzymes.[1] In a laboratory setting, this conversion is typically achieved using chemical oxidizing agents.

A widely used and effective oxidizing agent for this type of transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2] Other oxidizing agents such as hydrogen peroxide or potassium permanganate can also be employed.[1] The reaction involves the conversion of the phosphorothioate group to a phosphate ester.

Diagram of the Core Synthesis Pathway

Fensulfothion_Oxidation Fensulfothion Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) Fensulfothion_Oxon This compound (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphate) Fensulfothion->Fensulfothion_Oxon Oxidative Desulfuration Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Fensulfothion_Oxon

Caption: Oxidation of Fensulfothion to this compound.

Precursor Synthesis: Preparation of Fensulfothion

The starting material, Fensulfothion, is commercially synthesized via the esterification of O,O-diethyl phosphorothioic acid with 4-(methylsulfinyl)phenol. This reaction is typically performed in an organic solvent with a base to neutralize the acidic byproduct, ensuring a high yield of the desired product.

Diagram of Fensulfothion Synthesis

Fensulfothion_Synthesis cluster_reactants Reactants Reactant_1 O,O-diethyl phosphorothioic acid Product Fensulfothion Reactant_1->Product Reactant_2 4-(methylsulfinyl)phenol Reactant_2->Product Solvent_Base Organic Solvent + Base Solvent_Base->Product

Caption: Synthesis of Fensulfothion precursor.

Experimental Protocols

The following protocols are representative methods for the synthesis of Fensulfothion and its subsequent oxidation to this compound.

4.1. Protocol 1: Synthesis of Fensulfothion

This protocol is based on the general principles of esterification for organophosphate synthesis.

  • Materials:

    • O,O-diethyl phosphorothioic acid

    • 4-(methylsulfinyl)phenol

    • Triethylamine (or another suitable base)

    • Dichloromethane (or another suitable aprotic solvent)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(methylsulfinyl)phenol (1 equivalent) in dry dichloromethane.

    • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add O,O-diethyl phosphorothioic acid (1 equivalent) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure Fensulfothion.

4.2. Protocol 2: Oxidation of Fensulfothion to this compound

This protocol utilizes m-CPBA as the oxidizing agent, a common and effective method for this transformation.

  • Materials:

    • Fensulfothion

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Saturated sodium sulfite solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Fensulfothion (1 equivalent) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

    • Filter the mixture to remove the precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

    • If necessary, purify the product further by flash column chromatography.

Diagram of Experimental Workflow for this compound Synthesis

experimental_workflow start Dissolve Fensulfothion in DCM step1 Cool to 0 °C start->step1 step2 Add m-CPBA step1->step2 step3 Stir and Monitor (TLC) step2->step3 step4 Workup: - Quench with Na2SO3 - Wash with NaHCO3 - Wash with Brine step3->step4 step5 Dry and Concentrate step4->step5 step6 Purify (Column Chromatography) step5->step6 end This compound step6->end

Caption: Workflow for the oxidation of Fensulfothion.

Data Presentation

The following table summarizes the key chemical properties of the compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Fensulfothion C₁₁H₁₇O₄PS₂308.35Brown liquid or yellow oil
This compound C₁₁H₁₇O₅PS292.29-
4-(methylsulfinyl)phenol C₇H₈O₂S156.20-
O,O-diethyl phosphorothioic acid C₄H₁₁O₃PS170.17-
m-CPBA (~77%) C₇H₅ClO₃172.57White powder

Safety Considerations

Fensulfothion and its oxon are highly toxic organophosphates and potent acetylcholinesterase inhibitors. All manipulations should be carried out by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. m-CPBA is a strong oxidizing agent and can be shock-sensitive; handle with care and avoid contact with flammable materials. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

An In-Depth Technical Guide to the Mechanism of Action of Fensulfothion Oxon on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion, an organothiophosphate insecticide and nematicide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[1][2] The primary mode of action involves the metabolic bioactivation of fensulfothion to its oxygen analog, fensulfothion oxon. This oxon is a significantly more potent inhibitor of AChE, estimated to be 500 to 2,000 times more active than its parent compound.[3] This guide provides a detailed technical overview of the mechanism by which this compound inhibits acetylcholinesterase, including the molecular interactions, kinetic consequences, and the experimental methods used to characterize this process.

Bioactivation of Fensulfothion

Fensulfothion itself is a relatively weak inhibitor of acetylcholinesterase.[3] Its toxicity is primarily a result of in vivo metabolism, where the thiono group (P=S) is oxidatively desulfurated to the more reactive oxono group (P=O), forming this compound.[4] This conversion is a critical step in the toxification pathway. Further metabolism can lead to the formation of other cholinesterase-inhibiting metabolites, such as the fensulfothion oxygen analog sulfone.[2]

Molecular Mechanism of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by this compound follows the general mechanism established for organophosphate insecticides.[5] This process can be broken down into three key stages: phosphorylation, aging, and spontaneous reactivation.

Phosphorylation of the Active Site

The catalytic activity of acetylcholinesterase relies on a catalytic triad of amino acid residues in its active site: a serine (Ser), a histidine (His), and a glutamate (Glu).[6] this compound acts as a "suicide substrate" by irreversibly binding to the serine residue. The electrophilic phosphorus atom of the oxon is subject to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a stable, covalent dialkylphosphoryl-serine adduct and the release of the leaving group, 4-(methylsulfinyl)phenol.[2] This phosphorylation effectively blocks the active site, preventing the binding and hydrolysis of the natural substrate, acetylcholine.[5] The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the characteristic symptoms of organophosphate poisoning.[1]

cluster_AChE AChE Active Site AChE Acetylcholinesterase (AChE) (Active) Phosphorylated_AChE Phosphorylated AChE (Inactive) Ser_OH Serine-OH Ser_OH->Phosphorylated_AChE Covalent Bond Formation His Histidine Glu Glutamate Fensulfothion_Oxon This compound (P=O) Fensulfothion_Oxon->Ser_OH Nucleophilic Attack Leaving_Group 4-(methylsulfinyl)phenol Fensulfothion_Oxon->Leaving_Group Release

Figure 1. Phosphorylation of the acetylcholinesterase active site by this compound.

Aging

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This is a time-dependent, irreversible dealkylation of one of the alkoxy groups attached to the phosphorus atom.[6] The aging process results in a negatively charged phosphomonoester that is highly resistant to both spontaneous and oxime-induced reactivation. This renders the inhibition effectively permanent. The rate of aging is dependent on the specific organophosphate and the species of acetylcholinesterase.

Spontaneous Reactivation

In the absence of aging, the phosphorylated acetylcholinesterase can undergo slow, spontaneous hydrolysis of the phosphoryl-serine bond, leading to the regeneration of the active enzyme. However, this process is generally very slow and often insufficient to counteract the toxic effects of significant organophosphate exposure.

Phosphorylated_AChE Phosphorylated AChE (Reversible Inhibition) Aged_AChE Aged AChE (Irreversible Inhibition) Phosphorylated_AChE->Aged_AChE Aging (Dealkylation) Active_AChE Active AChE Phosphorylated_AChE->Active_AChE Spontaneous Reactivation (Hydrolysis)

Figure 2. Fates of phosphorylated acetylcholinesterase: aging and spontaneous reactivation.

Quantitative Data on Acetylcholinesterase Inhibition

For context, the table below presents data for a structurally related compound, fenthion oxon sulfoxide, to illustrate the potential range of inhibitory potencies.

CompoundEnzyme SourceIC50 (µM)
(R)-(+)-Fenthion oxon sulfoxideHuman recombinant AChE6.9
(S)-(-)-Fenthion oxon sulfoxideHuman recombinant AChE230
(R)-(+)-Fenthion oxon sulfoxideElectric eel AChE6.5
(S)-(-)-Fenthion oxon sulfoxideElectric eel AChE111
This compound Data Not Available Data Not Available
Data for fenthion oxon sulfoxide enantiomers from Gadepalli et al. (2007).[7]

Experimental Protocols for a Key Experiment: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining acetylcholinesterase activity and its inhibition is the colorimetric assay developed by Ellman and colleagues.[8]

Principle

This assay utilizes acetylthiocholine (ATC) as a substrate for AChE. The enzymatic hydrolysis of ATC produces thiocholine and acetate. The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor like this compound will decrease the rate of this reaction.

Materials
  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATC)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (or other inhibitor) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure
  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a working solution of ATC in deionized water.

    • Prepare a working solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the this compound stock solution in the appropriate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and all reagents except the enzyme.

    • Control wells (100% activity): Add buffer, DTNB, AChE solution, and the solvent used for the inhibitor.

    • Inhibitor wells: Add buffer, DTNB, AChE solution, and the desired concentration of this compound.

  • Incubation:

    • Pre-incubate the plate (containing buffer, DTNB, enzyme, and inhibitor/solvent) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATC solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Prepare_Reagents Prepare Reagents (AChE, ATC, DTNB, Inhibitor) Setup_Plate Set up 96-well Plate (Blank, Control, Inhibitor wells) Prepare_Reagents->Setup_Plate Pre_incubation Pre-incubate Plate (e.g., 15 min at 37°C) Setup_Plate->Pre_incubation Add_Substrate Initiate Reaction (Add Acetylthiocholine) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) Measure_Absorbance->Data_Analysis

Figure 3. Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Concluding Remarks

This compound is a potent inhibitor of acetylcholinesterase, acting through the characteristic organophosphate mechanism of active site serine phosphorylation. This leads to the accumulation of acetylcholine and subsequent neurotoxicity. While the qualitative mechanism is well-understood, a notable gap exists in the publicly available literature regarding specific quantitative kinetic data for the interaction of this compound with acetylcholinesterase. Further research is required to determine the precise IC50, kᵢ, Kᵢ, aging, and spontaneous reactivation rates for this compound to enable more accurate risk assessments and to facilitate the development of more effective and targeted therapeutic interventions for fensulfothion poisoning. The experimental protocols outlined in this guide provide a framework for conducting such essential research.

References

Toxicological Profile of Fensulfothion Oxon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion oxon, the oxygen analog of the organophosphorus insecticide fensulfothion, is a potent neurotoxicant of significant interest in the fields of toxicology, environmental science, and pharmacology. As the active metabolite, this compound is considerably more toxic than its parent compound, primarily through its potent inhibition of acetylcholinesterase (AChE).[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, including its mechanism of action, metabolism, and toxicity across various endpoints. The information is presented to support research, risk assessment, and the development of potential therapeutic interventions.

Physicochemical Properties

PropertyValueReference
IUPAC Name diethyl (4-methylsulfinylphenyl) phosphateSmolecule
CAS Number 6552-21-2Smolecule
Molecular Formula C₁₁H₁₇O₅PSSmolecule
Molecular Weight 292.29 g/mol Smolecule

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[1][2] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.[1] The clinical manifestations of this overstimulation include tremors, convulsions, respiratory distress, and ultimately, death.[2] this compound is a significantly more potent AChE inhibitor than its parent compound, fensulfothion.[1]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_effects Physiological Effects ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (Muscarinic/Nicotinic) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_release ACh Release ACh_release->ACh Postsynaptic Neuron Stimulation Postsynaptic Neuron Stimulation AChR->Postsynaptic Neuron Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE F_Oxon This compound F_Oxon->AChE Inhibits Cholinergic Crisis Cholinergic Crisis Postsynaptic Neuron Stimulation->Cholinergic Crisis Leads to Neurotoxicity Neurotoxicity Cholinergic Crisis->Neurotoxicity

Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolism

Fensulfothion is a phosphorothioate, which is metabolically activated to its highly toxic oxon form by cytochrome P450 (CYP) enzymes in the liver.[2][3] This bioactivation involves oxidative desulfuration, where the sulfur atom is replaced by an oxygen atom. While specific CYP isozymes responsible for fensulfothion metabolism are not extensively documented, in other organophosphates like chlorpyrifos and parathion, CYP2B6 and CYP2C19 have been identified as major players in this process.[3]

Detoxification of this compound can occur through hydrolysis by paraoxonases (PONs), which are esterases found in the plasma and liver.

Metabolism_Fensulfothion Fensulfothion Fensulfothion (Phosphorothioate) F_Oxon This compound (Phosphate) Fensulfothion->F_Oxon Oxidative Desulfuration (Bioactivation) Detox_Products Detoxified Products F_Oxon->Detox_Products Hydrolysis (Detoxification) CYP450 Cytochrome P450 Enzymes (e.g., CYP2B6, CYP2C19) PON Paraoxonases (PONs)

Metabolic pathway of Fensulfothion to this compound.

Toxicological Data

Acute Toxicity

Fensulfothion and its metabolites are highly toxic. The oxon form is generally more toxic than the parent compound.

Table 1: Acute Toxicity of Fensulfothion and its Metabolites in Rats

CompoundRouteSexLD₅₀ (mg/kg)Reference
FensulfothionOralMale4[4]
FensulfothionOralFemale1.8[4]
FensulfothionDermalMale14-30[4]
FensulfothionDermalFemale3.5-3.0[4]
This compound Intraperitoneal Male 1.53 [1]
This compound Intraperitoneal Female - [1]
Fensulfothion SulfoneIntraperitonealMale2.2[1]
This compound SulfoneIntraperitonealMale1.25[1]

Table 2: Acute Inhalation Toxicity of Fensulfothion in Rats

DurationLC₅₀ (mg/m³)Reference
1 hour113[4]
4 hours29.5[4]
Acetylcholinesterase Inhibition

Table 3: In Vitro Acetylcholinesterase Inhibition

CompoundEnzyme SourceI₅₀ (M)Reference
This compound Rat Brain5.4 x 10⁻⁴[1]
FensulfothionRat Brain3 x 10⁻⁴[1]

Note: The I₅₀ value for fensulfothion is likely influenced by its in vitro conversion to the more active oxon form.

Chronic, Reproductive, and Developmental Toxicity

Data specific to this compound for chronic, reproductive, and developmental toxicity are limited. Studies are primarily conducted with the parent compound, fensulfothion. The No-Observed-Adverse-Effect-Level (NOAEL) for cholinesterase inhibition in subchronic feeding studies with fensulfothion is reported to be 1 ppm in the diet for both dogs and cats.[4] In a three-generation reproduction study in rats, fensulfothion did not show reproductive toxicity at the doses tested.[1] Similarly, no embryotoxic or teratogenic effects were observed in rabbits.[1]

Genotoxicity and Carcinogenicity

There is limited specific data on the genotoxicity and carcinogenicity of this compound. Studies on the parent compound, fensulfothion, have shown no evidence of mutagenic effects in mice.[4]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of compounds on AChE activity.

Ellman_Assay cluster_workflow Experimental Workflow cluster_reaction Reaction Principle Start Prepare Reagents: AChE, ATCI, DTNB, Test Compound (F-Oxon) Incubate Incubate AChE with This compound Start->Incubate Add_Substrate Add Acetylthiocholine (ATCI) and DTNB Incubate->Add_Substrate Measure Measure Absorbance at 412 nm (Formation of TNB) Add_Substrate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis TNB 5-Thio-2-nitrobenzoate (TNB) (Yellow) Thiocholine->TNB Reaction with DTNB DTNB (Ellman's Reagent) DTNB->TNB AChE_enzyme AChE AChE_enzyme->ATCI

Workflow of the in vitro Acetylcholinesterase Inhibition Assay.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound (this compound), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-incubate the acetylcholinesterase enzyme with various concentrations of this compound for a defined period to allow for inhibition to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATCI and DTNB to the enzyme-inhibitor mixture.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to determine the acute oral toxicity (LD₅₀) of a substance.

Protocol Outline:

  • Animal Selection: Use a small number of animals (typically rats or mice) of a single sex.

  • Dose Administration: Administer a single oral dose of the test substance to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a period of 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • LD₅₀ Estimation: Continue this sequential dosing until enough data is collected to calculate the LD₅₀ using statistical methods.

Three-Generation Reproduction Study (Adapted from OECD Guideline 416)

This study design evaluates the effects of a substance on reproductive performance over multiple generations.

Protocol Outline:

  • Parental Generation (F0): Male and female animals are administered the test substance for a pre-mating period and through mating, gestation, and lactation.

  • First Filial Generation (F1): Offspring from the F0 generation are selected to become the parents of the F2 generation and are exposed to the test substance from weaning through their reproductive cycle.

  • Second Filial Generation (F2): Offspring from the F1 generation are similarly selected and exposed to produce the F3 generation.

  • Endpoints Evaluated: Mating performance, fertility, gestation length, litter size, pup viability, growth, and survival are assessed in each generation. Gross and histopathological examinations of reproductive organs are also performed.

Conclusion

This compound is a highly toxic metabolite of the insecticide fensulfothion, exerting its primary toxic effect through the potent and irreversible inhibition of acetylcholinesterase. Its formation via metabolic activation by cytochrome P450 enzymes highlights the importance of understanding the metabolic fate of parent organophosphorus compounds. While comprehensive toxicological data specifically for this compound is limited in some areas, the available information, combined with data from its parent compound, provides a strong basis for risk assessment and further research. The experimental protocols outlined in this guide offer standardized methods for evaluating the neurotoxic and other potential adverse effects of this and similar compounds. This in-depth technical guide serves as a valuable resource for professionals in toxicology, drug development, and environmental science.

References

Fensulfothion oxon environmental degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Degradation Pathways of Fensulfothion Oxon

Introduction

Fensulfothion is a systemic organophosphorus insecticide and nematicide previously utilized in agriculture to control a wide range of soil-borne pests.[1][2] Like many organothiophosphate pesticides, its environmental and biological activity is significantly influenced by its transformation into metabolic derivatives. The most prominent of these is this compound, its oxygen analog. This transformation, involving the oxidative desulfuration of the parent molecule, results in a compound with substantially higher toxicity due to its enhanced potency as an acetylcholinesterase (AChE) inhibitor.[3][4] this compound's inhibitory constant (Ki) for AChE is 50- to 100-fold greater than that of fensulfothion itself.[4]

This technical guide provides a comprehensive overview of the environmental degradation pathways of this compound. It details the mechanisms of its formation, subsequent abiotic and biotic degradation processes, and the analytical methodologies employed for its detection and quantification. The content is intended for researchers, environmental scientists, and toxicology professionals engaged in the study of pesticide fate and risk assessment.

Formation of this compound

The primary pathway for the formation of this compound from its parent compound, fensulfothion, is through metabolic oxidation. This bioactivation process occurs in various environmental matrices, including soil, plants, and animals.

  • Oxidative Desulfuration : The core reaction is the conversion of the thione (P=S) group to an oxon (P=O) group. This process is primarily mediated by cytochrome P450 (CYP) monooxygenases in biological systems.[4] This conversion significantly increases the electrophilicity of the phosphorus atom, enhancing its ability to phosphorylate the serine hydroxyl group in the active site of AChE.

  • Environmental Conversion : In addition to biological metabolism, fensulfothion can be slowly oxidized to its sulfone and isomerized in the air.[3] In plants, fensulfothion is absorbed and converted to its oxygen analog (this compound) and its sulfone derivative.[3]

Environmental Degradation Pathways

This compound, once formed, is subject to further degradation through both abiotic and biotic processes. These pathways are crucial for its detoxification and determine its persistence and mobility in the environment.

Abiotic Degradation

Abiotic degradation involves the chemical transformation of this compound without the involvement of biological organisms. The principal mechanisms are hydrolysis and photolysis.

  • Hydrolysis : This is a critical detoxification pathway for this compound.[4] The process involves the cleavage of the ester bond, yielding diethyl phosphate and 4-(methylsulfinyl)phenol. The rate of hydrolysis is influenced by pH and temperature.[5][6] While specific half-life data for the oxon is limited, the parent fensulfothion has a hydrolysis half-life of 120 hours at 81°C and a pH range of 2.5-6.[3] In biological systems, this reaction is enzymatically catalyzed by paraoxonase 1 (PON1) in serum and by carboxylesterases in aquatic organisms.[4]

  • Photolysis : Degradation by sunlight can be a contributing factor to the breakdown of fensulfothion and its metabolites on surfaces such as soil or leaves.[7] In the atmosphere, vapor-phase fensulfothion is expected to degrade by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.5 hours.[8] Similar processes are expected to contribute to the degradation of the more polar this compound.

Biotic Degradation

Biotic degradation, mediated by microorganisms and metabolic processes within larger organisms, is a primary route for the dissipation of fensulfothion and its oxon from the environment.[5]

  • Microbial Degradation : Soil microorganisms play a vital role in the breakdown of these compounds.[2][5] Bacteria such as Pseudomonas alcaligenes have been shown to utilize fensulfothion as a carbon source, degrading it via hydrolysis to p-methylsulfinyl phenol and diethyl phosphorothioic acid.[1] Other species, like Hafnia sp., can reduce fensulfothion to fensulfothion sulfide.[9] These hydrolytic and reductive pathways are also applicable to this compound, breaking it down into less toxic components. The half-life of the parent fensulfothion in soil is relatively short, ranging from 3 to 28 days, indicating rapid microbial degradation.[2]

  • Conjugation and Excretion : In biological systems, a key detoxification pathway involves the conjugation of this compound with glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs). This process forms water-soluble metabolites that can be more readily excreted from the organism.[4]

Degradation Pathway Diagrams

The following diagrams illustrate the key transformation and analysis pathways for fensulfothion and its oxon metabolite.

G Fensulfothion Fensulfothion (P=S, Sulfoxide) Oxon This compound (P=O, Sulfoxide) Fensulfothion->Oxon Oxidation (CYP450) Sulfone Fensulfothion Sulfone (P=S, Sulfone) Fensulfothion->Sulfone Oxidation Sulfide Fensulfothion Sulfide (P=S, Sulfide) Fensulfothion->Sulfide Reduction (Microbial) OxonSulfone This compound Sulfone (P=O, Sulfone) Oxon->OxonSulfone Oxidation HydrolysisProducts Hydrolysis Products (Diethyl Phosphate & 4-(methylsulfinyl)phenol) Oxon->HydrolysisProducts Hydrolysis (Abiotic/Enzymatic) Sulfone->OxonSulfone Oxidation G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Soil, Water, Biota) Extraction Extraction (e.g., QuEChERS method) Sample->Extraction Cleanup Dispersive SPE Cleanup (dSPE) Extraction->Cleanup LCMS LC-MS/MS or GC-MS Analysis Cleanup->LCMS Inject Extract Quant Quantification (vs. Reference Standard) LCMS->Quant Data Data Interpretation & Reporting Quant->Data

References

Fensulfothion: A Technical Guide to its Key Metabolites and Their Toxicological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion, an organothiophosphate insecticide and nematicide, has been utilized in agriculture to control a variety of pests. Its efficacy is intrinsically linked to its metabolic activation and detoxification pathways within biological systems. This technical guide provides an in-depth analysis of the key metabolites of fensulfothion, their associated toxicity, and the experimental methodologies used for their evaluation. The primary mechanism of action for fensulfothion and its active metabolites is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of pesticide toxicology and drug development.

Metabolic Pathways of Fensulfothion

Fensulfothion undergoes a series of biotransformation reactions, primarily through oxidative and hydrolytic pathways, leading to the formation of several key metabolites.[2] The metabolic fate of fensulfothion is crucial as some of its metabolites exhibit greater toxicity than the parent compound.[2] The primary metabolites of toxicological significance are:

  • Fensulfothion Oxon (Oxygen Analogue): Formed by the oxidative desulfuration of the P=S bond to a P=O bond. This conversion significantly increases the compound's ability to inhibit acetylcholinesterase.[2]

  • Fensulfothion Sulfone: Results from the oxidation of the sulfoxide group to a sulfone group.

  • This compound Sulfone (Oxygen Analogue Sulfone): This metabolite is formed through the oxidation of both the phosphorothioate group and the sulfoxide group.[2]

The metabolic conversion of fensulfothion to its oxygen analogue is a critical activation step, as the oxon form is a much more potent inhibitor of acetylcholinesterase.[2]

Fensulfothion_Metabolism Fensulfothion Fensulfothion (P=S, S=O) Oxon This compound (P=O, S=O) Fensulfothion->Oxon Oxidation (P=S -> P=O) Sulfone Fensulfothion Sulfone (P=S, SO2) Fensulfothion->Sulfone Oxidation (S=O -> SO2) OxonSulfone This compound Sulfone (P=O, SO2) Oxon->OxonSulfone Oxidation (S=O -> SO2) Sulfone->OxonSulfone Oxidation (P=S -> P=O)

Fensulfothion Metabolic Pathway

Toxicity of Key Metabolites

The acute toxicity of fensulfothion and its principal metabolites has been evaluated in animal models, primarily in rats. The data consistently demonstrates that the oxidative metabolites are significantly more toxic than the parent compound.

CompoundAnimalRouteSexLD50 (mg/kg)Reference
Fensulfothion RatOralM4.1Dubois & Kinoshita, 1964
RatOralF1.5Dubois & Kinoshita, 1964
RatIPM2.5Dubois & Kinoshita, 1964
RatIPF1.5Dubois & Kinoshita, 1964
This compound RatIPM1.8Dubois & Kinoshita, 1964
RatIPF0.6Dubois & Kinoshita, 1964
Fensulfothion Sulfone RatOralM6-10Solly & Harrison, 1971
RatOralF2-3Solly & Harrison, 1971
This compound Sulfone RatIPM1.3Dubois & Kinoshita, 1964
RatIPF0.4Dubois & Kinoshita, 1964

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fensulfothion and its active metabolites is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and at neuromuscular junctions.

By inhibiting AChE, these organophosphorus compounds lead to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system leads to a range of toxic signs, including tremors, convulsions, respiratory distress, and ultimately, death. The oxon metabolites are particularly potent inhibitors because the phosphorus atom of the P=O bond is more electrophilic and readily reacts with the serine hydroxyl group in the active site of AChE, leading to irreversible phosphorylation of the enzyme.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Fensulfothion Metabolites ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Binds Hydrolysis Hydrolysis ACh->Hydrolysis AChE Acetylcholinesterase (AChE) AChE->Hydrolysis Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Receptor->ACh Signal Termination Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Fensulfothion_Oxon This compound / Oxon Sulfone Fensulfothion_Oxon->AChE Inhibits AChE_Inhibition_Outcome ACh Accumulation -> Continuous Receptor Stimulation -> Neurotoxicity Inhibited_AChE->AChE_Inhibition_Outcome

Mechanism of Acetylcholinesterase Inhibition

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicity of fensulfothion and its metabolites. The following are representative protocols based on established OECD guidelines for acute toxicity testing and standard methods for cholinesterase activity assays.

Acute Oral Toxicity Study (Representative Protocol based on OECD Guideline 420)

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Test System:

  • Animal Species: Rat (e.g., Wistar or Sprague-Dawley strain)

  • Age: Young adults (8-12 weeks old)

  • Sex: Initially, a single sex (typically female) is used.

  • Housing: Animals are housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and water, except for a brief fasting period before dosing.

Methodology:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Food, but not water, is withheld overnight before administration of the test substance.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Administration: A single dose of the test substance is administered by oral gavage. The volume administered is generally kept constant by varying the concentration of the dose formulation.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Cholinesterase Activity Assay (Representative Protocol)

Objective: To measure the in vitro or ex vivo inhibition of acetylcholinesterase activity by a test substance.

Principle: The assay is based on the Ellman method, where thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (pH 8.0)

  • DTNB solution

  • Acetylthiocholine iodide (substrate)

  • Source of AChE (e.g., purified enzyme, red blood cell lysate, brain homogenate)

  • Test compound (fensulfothion or its metabolites)

  • Microplate reader

Methodology:

  • Enzyme Preparation: Prepare the AChE source in phosphate buffer.

  • Inhibition Step: Pre-incubate the enzyme preparation with various concentrations of the test compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add DTNB and the substrate (acetylthiocholine) to the enzyme-inhibitor mixture to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_Toxicity_Testing Acute Toxicity Testing cluster_Cholinesterase_Assay Cholinesterase Activity Assay Animal_Prep Animal Preparation (Acclimatization, Fasting) Dosing Oral Gavage Dosing Animal_Prep->Dosing Observation 14-Day Observation (Clinical Signs, Mortality) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy LD50_Calc LD50 Calculation Necropsy->LD50_Calc Enzyme_Prep Enzyme Preparation Inhibition Incubation with Inhibitor Enzyme_Prep->Inhibition Reaction Addition of Substrate & DTNB Inhibition->Reaction Measurement Spectrophotometric Reading Reaction->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc

Experimental Workflow Overview

Conclusion

The metabolism of fensulfothion leads to the formation of more potent acetylcholinesterase inhibitors, namely this compound and this compound sulfone. This metabolic activation is a key determinant of its overall toxicity. A thorough understanding of the metabolic pathways, the toxicity of individual metabolites, and the underlying mechanism of action is critical for accurate risk assessment and the development of potential antidotes or safer alternatives. The experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the toxicological properties of fensulfothion and other related organophosphorus compounds.

References

Fensulfothion Oxon: A Technical Guide for Organophosphorus Compound Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion is an organothiophosphate insecticide and nematicide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Like many organophosphorothionates, fensulfothion itself is a relatively weak inhibitor of AChE. However, it undergoes metabolic activation in organisms to its oxygen analog, fensulfothion oxon.[3] This biotransformation dramatically increases its toxicity, making the oxon the primary active metabolite responsible for the potent anticholinesterase activity.[3][4]

This technical guide provides an in-depth overview of the role of this compound in the study of organophosphorus compounds. It details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors and subsequent disruption of nerve impulse transmission.

The greater inhibitory potency of the oxon form is attributed to the substitution of the thion (P=S) group in fensulfothion with an oxon (P=O) group. This increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE. This results in a stable, phosphorylated enzyme that is unable to perform its normal function. This compound is reported to be 50 to 100 times more potent as an AChE inhibitor than its parent compound, fensulfothion.[4]

Quantitative Data

The following tables summarize key quantitative data for fensulfothion and its oxon metabolite.

Table 1: Acetylcholinesterase Inhibition Data for this compound

ParameterValueSpecies/Enzyme SourceReference
Inhibition Constant (Kᵢ)0.8 nMHuman Erythrocyte AChE[4]

Table 2: Acute Toxicity Data

CompoundTestSpeciesRouteValueReference
This compound96-hour LC₅₀Daphnia magnaWater0.12 µg/L[4]
FensulfothionOral LD₅₀Rat (female)Oral2.2 mg/kg[5]
FensulfothionOral LD₅₀Rat (male)Oral10.5 mg/kg[5]
FensulfothionDermal LD₅₀Rat (female)Dermal3.5 mg/kg[5]
FensulfothionDermal LD₅₀Rat (male)Dermal30.0 mg/kg[5]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, the AChE working solution, and the this compound dilution (or solvent control).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Sample Preparation for Pesticide Residue Analysis using QuEChERS (AOAC Official Method 2007.01)

This protocol outlines the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting pesticide residues, including fensulfothion and its oxon, from food matrices prior to chromatographic analysis.

Materials:

  • Homogenized food sample

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (anhydrous)

  • Sodium acetate (anhydrous)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (optional, for fatty matrices)

  • Graphitized carbon black (GCB) (optional, for pigmented matrices)

  • 50 mL and 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[6]

    • Add 15 mL of 1% acetic acid in acetonitrile.[6]

    • Add internal standards if required.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.[7]

    • Cap the tube and shake vigorously for 1 minute.[6]

    • Centrifuge at ≥1500 rcf for 1 minute.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing anhydrous magnesium sulfate and PSA sorbent (and C18 or GCB if necessary).[1]

    • Shake vigorously for 30 seconds.[8]

    • Centrifuge at ≥1500 rcf for 1 minute.[8]

  • Final Extract:

    • The resulting supernatant is the final extract, which can be analyzed by GC-MS/MS or LC-MS/MS.

UHPLC-MS/MS Analysis of this compound

This provides typical starting conditions for the analysis of organophosphate oxons. Method optimization will be required.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[9]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[9]

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.[9]

  • Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

  • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Visualizations

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Phosphorylated_AChE Inactive Phosphorylated AChE Nerve Impulse Nerve Impulse Fensulfothion_Oxon This compound Fensulfothion_Oxon->AChE Irreversibly Binds to

Acetylcholinesterase Inhibition by this compound.

Pesticide_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction & Salting Out Homogenization->Extraction dSPE 3. Dispersive SPE Cleanup Extraction->dSPE LCMS 4. UHPLC-MS/MS Analysis dSPE->LCMS Quantification 5. Quantification & Confirmation LCMS->Quantification Reporting 6. Reporting Quantification->Reporting

Workflow for Pesticide Residue Analysis.

References

Fensulfothion Oxon: A Comprehensive Technical Review of its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion oxon is an organophosphate metabolite of the insecticide and nematicide fensulfothion. The transformation from the parent compound involves the oxidative desulfuration of the phosphorothioate group, a process that significantly alters its biological activity. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, intended to serve as a crucial resource for researchers, scientists, and professionals in drug development and toxicology. Understanding these properties is paramount for predicting its environmental fate, toxicological profile, and for the development of analytical methods.

Chemical Identity

IdentifierValue
Chemical Name diethyl (4-methylsulfinylphenyl) phosphate
Synonyms Dasanit O, O,O-Diethyl O-[p-(methylsulfinyl)phenyl] phosphate, Diethyl 4-(methylsulfinyl)phenyl phosphate
CAS Number 6552-21-2
Molecular Formula C₁₁H₁₇O₅PS[1][2][3][4][5]
Molecular Weight 292.29 g/mol [1][2][3][4]
Chemical Structure
alt text

Physical and Chemical Properties

PropertyThis compoundFensulfothion (Parent Compound)
Physical State Solid (Appearance)[6]Oily yellow or brown liquid[7][8]
Melting Point Data not available< 25 °C[9]
Boiling Point Data not available138-141 °C at 0.01 mmHg[7][9]
Water Solubility Data not available1540 mg/L at 25 °C[7]
Density Data not available1.202 g/cm³ at 20 °C[7]
Vapor Pressure Data not available5 x 10⁻⁵ mmHg at 25 °C[7]

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines provide standardized procedures to ensure the reliability and comparability of data.

Determination of Melting Point/Melting Range (OECD Test Guideline 102)

This guideline describes several methods for determining the melting point of a substance, including the capillary tube method, hot-stage apparatus, and differential scanning calorimetry (DSC)[10][11][12].

General Protocol (Capillary Method):

  • A small, finely powdered sample of the substance is introduced into a capillary tube.

  • The capillary tube is placed in a heated bath or block with a calibrated thermometer.

  • The temperature is raised at a controlled rate.

  • The temperature at which the substance is observed to melt is recorded as the melting point. For substances with a melting range, the temperatures at the beginning and end of melting are recorded.

Determination of Boiling Point (OECD Test Guideline 103)

This guideline provides methods for determining the boiling point of liquids, such as the ebulliometer method, the dynamic method, and the Siwoloboff method[1][13][14].

General Protocol (Dynamic Method):

  • The vapor pressure of the substance is measured at various temperatures.

  • The boiling point is the temperature at which the vapor pressure equals the standard atmospheric pressure (101.3 kPa).

  • A plot of vapor pressure versus temperature is used to determine the boiling point accurately.

Determination of Water Solubility (OECD Test Guideline 105)

This guideline details the flask method and the column elution method for determining the water solubility of substances[15][16][17][18][19].

General Protocol (Flask Method):

  • An excess amount of the test substance is added to a flask containing purified water.

  • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The solution is then centrifuged or filtered to remove undissolved substance.

  • The concentration of the substance in the aqueous solution is determined by a suitable analytical method (e.g., chromatography).

Determination of Density (OECD Test Guideline 109)

This guideline outlines methods for determining the density of liquids and solids, including the use of a pycnometer, a hydrometer, and an oscillating densitometer[20][21][22][23][24].

General Protocol (Pycnometer Method for Solids):

  • The weight of a clean, dry pycnometer is determined.

  • A known weight of the solid substance is added to the pycnometer.

  • The pycnometer is filled with a liquid of known density in which the solid is insoluble.

  • The weight of the pycnometer containing the solid and the liquid is measured.

  • The density of the solid is calculated based on the weights and the known density of the liquid.

Determination of Vapour Pressure (OECD Test Guideline 104)

This guideline describes several methods for determining vapor pressure, including the dynamic method, static method, and the gas saturation method[2][25][26][27][28].

General Protocol (Static Method):

  • A small amount of the substance is introduced into a vacuum-tight apparatus.

  • The apparatus is evacuated and the substance is allowed to reach vapor pressure equilibrium at a constant temperature.

  • The pressure exerted by the vapor is measured using a suitable pressure gauge.

  • Measurements are repeated at different temperatures to establish the vapor pressure curve.

Biological Activity and Signaling Pathways

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

AChE_Inhibition cluster_inhibition Effect of Inhibition Fensulfothion_oxon This compound AChE Acetylcholinesterase (AChE) Fensulfothion_oxon->AChE Inhibits Acetylcholine Acetylcholine Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Acetylcholine->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse Acetylcholine->Nerve_Impulse Accumulation leads to Metabolic_Pathways cluster_cyp450 CYP450 Pathway cluster_gst GST Pathway Fensulfothion_oxon This compound CYP450 Cytochrome P450 Enzymes Fensulfothion_oxon->CYP450 Oxidation GST Glutathione S-Transferases Fensulfothion_oxon->GST Fensulfothion_oxon_sulfone This compound Sulfone CYP450->Fensulfothion_oxon_sulfone Conjugate Glutathione Conjugate (Water-soluble) GST->Conjugate Conjugation Glutathione Glutathione (GSH) Glutathione->GST Excretion Excretion Conjugate->Excretion

References

Fensulfothion Oxon: An In-Depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for fensulfothion oxon. The information presented herein is critical for ensuring the integrity of this compound in research and development settings. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols are provided.

Executive Summary

This compound, the oxygen analog of the organophosphorus pesticide fensulfothion, is a compound of interest in toxicological and environmental research. Understanding its stability profile is paramount for accurate experimental design and data interpretation. This document outlines the known stability of this compound under various conditions, including hydrolysis, and provides recommendations for its proper storage.

Stability Profile of this compound

The stability of this compound is influenced by several factors, primarily pH and temperature. The compound is noted to be moisture-sensitive.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for this compound. The rate of hydrolysis is significantly dependent on the pH and temperature of the aqueous solution. The primary hydrolysis mechanism involves the attack of a hydroxide ion or a neutral water molecule on the phosphorus atom, leading to the formation of corresponding phenol derivatives.

Below is a summary of the hydrolysis half-life of this compound at various pH levels and temperatures.

Temperature (°C)pHHalf-life (days)
25759.0
25955.5
50710.5
5097.5
6573.5
6592.0

Data compiled from studies on fenthion and its metabolites.

Storage Conditions

Proper storage is essential to maintain the integrity of this compound. Based on available data, the following conditions are recommended:

FormRecommended Storage TemperatureAdditional Notes
Neat (Solid)+4°CStable under recommended storage conditions.[1] Incompatible with oxidizing agents, reducing agents, and water.[1]
In Cyclohexane+20°C-
In Toluene+4°C-

It is crucial to store this compound in tightly closed containers in a well-ventilated area.[1] Given its moisture sensitivity, exposure to humidity should be minimized.

Experimental Protocols

The following section details generalized experimental protocols for assessing the stability of organophosphates like this compound. These are based on established methodologies and regulatory guidelines.

Hydrolysis Stability Testing (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Test Substance Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution in sterile, sealed containers to achieve the desired initial concentration (not exceeding half its water solubility). Protect the solutions from light.

  • Temperature Control: Maintain the test solutions at a constant temperature (e.g., 25°C, 50°C).

  • Sampling: At appropriate time intervals, withdraw samples from each test solution.

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • Data Analysis: Determine the degradation rate constant and half-life for each pH by plotting the natural logarithm of the concentration versus time.

Photostability Testing (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of this compound in water.

Methodology:

  • Test Solution Preparation: Prepare a solution of this compound in sterile, buffered pure water.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[2][3]

  • Irradiation: Irradiate the test solution under controlled temperature conditions.[3]

  • Dark Control: Maintain an identical set of test solutions in the dark under the same temperature conditions to serve as a control.[3]

  • Sampling: At selected time intervals, take samples from both the irradiated and dark control solutions.

  • Analysis: Quantify the concentration of this compound in each sample using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis: Calculate the rate of photolysis and the photolytic half-life by comparing the degradation in the irradiated samples to the dark controls. The quantum yield can also be determined to estimate photolysis rates under various environmental conditions.[2]

Thermal Stability Testing

Objective: To assess the stability of this compound at elevated temperatures.

Methodology:

  • Sample Preparation: Place a known amount of this compound (solid or in a high-boiling point solvent) into a suitable container.

  • Instrumentation: Utilize a thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).[4]

  • Data Acquisition: Record the mass loss of the sample as a function of temperature (TGA) and identify the evolved degradation products (MS or FTIR).

  • Data Analysis: Determine the onset temperature of decomposition and the temperature of maximum mass loss rate to characterize the thermal stability.

Degradation Pathway

The primary degradation pathway for this compound is hydrolysis, which leads to the cleavage of the phosphate ester bond. Further degradation can occur through oxidation of the sulfoxide group to a sulfone.

Fensulfothion_Oxon_Degradation Fensulfothion_Oxon This compound Hydrolysis_Product Diethyl Phosphate + 4-(methylsulfinyl)phenol Fensulfothion_Oxon->Hydrolysis_Product Hydrolysis (pH, Temp) Oxidation_Product This compound Sulfone Fensulfothion_Oxon->Oxidation_Product Oxidation

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Fensulfothion Oxon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of Fensulfothion oxon, a significant metabolite of the organophosphorus pesticide Fensulfothion. The following sections outline various analytical methodologies, including chromatographic and biosensor-based techniques, to facilitate accurate and efficient detection in diverse sample matrices.

Overview of Analytical Methods

The detection of this compound is crucial for environmental monitoring, food safety assessment, and toxicological studies. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Sample preparation is a critical step, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a widely adopted technique for extracting pesticide residues from complex matrices.[1] Biosensor technology offers a promising alternative for rapid and sensitive screening of organophosphates like this compound.

Sample Preparation: The QuEChERS Method

The QuEChERS method provides a streamlined approach for the extraction and cleanup of pesticide residues from food and agricultural samples.[2] It involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, removing interfering matrix components.[3]

Experimental Protocol for QuEChERS

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for samples with high pigment content

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for d-SPE

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile. For samples with low water content, add an appropriate amount of water to hydrate the sample.

    • Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method).

    • Tightly cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing the appropriate cleanup sorbent mixture. A common mixture for general food matrices is MgSO₄, PSA, and C18.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, the extract may be diluted with the mobile phase. For GC-MS/MS, a solvent exchange may be necessary.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the sensitive and selective determination of this compound. It is particularly suitable for volatile and thermally stable compounds.

Application Note:

  • Principle: this compound is volatilized in the heated injector of the gas chromatograph and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio. The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

  • Advantages: High sensitivity, excellent selectivity, and well-established libraries for compound identification.

  • Limitations: Potential for thermal degradation of labile compounds in the injector. This compound can undergo deoxidation in the GC/MS ion source, which can complicate analysis; the addition of a protecting agent like polyethylene glycol 300 can mitigate this issue.[4]

Experimental Protocol for GC-MS/MS:

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is commonly used.

  • Injector: Splitless injection is typically used for trace analysis.

    • Injection Volume: 1-2 µL

    • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 25 °C/min to 150 °C, then 5 °C/min to 200 °C, then 10 °C/min to 300 °C

    • Final hold: 5 minutes at 300 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific transitions for this compound need to be optimized. Based on its structure, potential precursor ions could be the molecular ion or major fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly versatile and sensitive technique for the analysis of a wide range of pesticides, including the polar and thermally labile this compound.

Application Note:

  • Principle: this compound is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) on a reversed-phase column. The analyte then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI), and detected using tandem mass spectrometry in MRM mode.

  • Advantages: Suitable for polar and non-volatile compounds, minimal sample cleanup required compared to GC, and high sensitivity and selectivity.

  • Limitations: Matrix effects, such as ion suppression or enhancement, can affect quantitation and require the use of matrix-matched standards or internal standards for accurate results.

Experimental Protocol for LC-MS/MS:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[5]

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid

  • Gradient Program:

    • Start at 5% B, hold for 0.5 min

    • Linearly increase to 95% B over 5 min

    • Hold at 95% B for 2 min

    • Return to 5% B and re-equilibrate for 2.5 min

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 293.1

      • Product Ions (m/z) and Collision Energies (eV): Specific product ions and collision energies should be optimized, but common fragments can be predicted. A Shimadzu Pesticide MRM Library lists transitions for Fensulfothion-oxon.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the detection of this compound and related compounds using various analytical methods.

Table 1: Performance of LC-MS/MS Methods for this compound and Metabolites

AnalyteMatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
This compoundVarious CropsUHPLC-MS/MS0.0171.9 - 106.1< 15.1[5]
This compound sulfoneVarious CropsUHPLC-MS/MS0.0189.1 - 118.2< 15.1[5]
This compound sulfoxideVarious CropsUHPLC-MS/MS0.0179.8 - 114.0< 15.1[5]
This compoundBaby FoodUHPLC-MS/MS0.0005 - 0.0192 - 119< 11[7]

Table 2: Performance of GC-based Methods for Fensulfothion and its Metabolites

Analyte/Metabolite GroupMatrixMethodLOD (ppm)Recovery (%)Reference
Fensulfothion and metabolitesVarious CropsGLC≤ 0.0571 - 86[8]
Fensulfothion and metabolitesCattleGLC≤ 0.05102 - 109[8]
Fensulfothion and metabolitesMilkGLC≤ 0.0596 - 116[8]

Biosensor-Based Detection Methods

Biosensors offer a rapid and sensitive platform for the screening of organophosphate pesticides, including this compound. These devices typically rely on the inhibition of specific enzymes by the pesticide.

Acetylcholinesterase (AChE)-Based Biosensors

Application Note:

  • Principle: this compound, like other organophosphates, is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[9] AChE-based biosensors measure the activity of this enzyme. In the presence of this compound, the enzyme's activity is inhibited, leading to a measurable change in the sensor's signal (e.g., electrochemical, optical).[10] This change in signal is proportional to the concentration of the inhibitor.

  • Advantages: High sensitivity, rapid response times, and potential for portability and on-site analysis.

  • Limitations: Lack of specificity, as any AChE inhibitor will produce a response. They are best suited for initial screening, with positive results requiring confirmation by chromatographic methods.

Organophosphorus Hydrolase (OPH)-Based Biosensors

Application Note:

  • Principle: Organophosphorus hydrolase (OPH) is an enzyme that can catalyze the hydrolysis of a broad range of organophosphorus compounds.[11] OPH-based biosensors detect the products of this hydrolysis reaction. For example, the hydrolysis of some organophosphates produces protons, leading to a pH change that can be detected by a potentiometric sensor.[12]

  • Advantages: Direct detection of the pesticide, potentially higher selectivity compared to AChE-based sensors for certain classes of organophosphates.

  • Limitations: The substrate specificity of OPH may not cover all organophosphates equally well, and the sensitivity can be lower than that of AChE inhibition-based biosensors.

Experimental Protocol for Biosensor Analysis (General):

  • Sample Preparation: Aqueous samples may require minimal preparation, such as filtration and pH adjustment. Extracts from complex matrices (e.g., from QuEChERS) may need to be solvent-exchanged into an aqueous buffer compatible with the enzyme.

  • Sensor Activation/Equilibration: The biosensor is activated and allowed to equilibrate in a buffer solution to establish a stable baseline signal.

  • Measurement:

    • For AChE biosensors: A substrate for AChE (e.g., acetylthiocholine) is introduced, and the initial enzyme activity is measured. The sample is then introduced, and the change in enzyme activity due to inhibition is recorded.

    • For OPH biosensors: The sample is introduced to the sensor, and the signal generated from the hydrolysis of this compound is measured.

  • Data Analysis: The change in signal is correlated to the concentration of this compound using a calibration curve.

Visualized Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a food sample.

Fensulfothion_Oxon_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction cleanup Dispersive SPE Cleanup (PSA, C18) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms gcms GC-MS/MS Analysis cleanup->gcms quant Quantification lcms->quant gcms->quant confirm Confirmation quant->confirm result Final Result confirm->result

Caption: General workflow for this compound analysis.

References

Application Note: Analysis of Fensulfothion Oxon using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of Fensulfothion oxon using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant metabolite of the organophosphate insecticide Fensulfothion. Due to its potential toxicity, a reliable and sensitive analytical method is crucial for its detection and quantification in various matrices. This document provides a detailed experimental workflow, from sample preparation to data analysis, and includes key considerations for achieving accurate and reproducible results.

Introduction

Fensulfothion is an organothiophosphate insecticide and nematicide used to control a variety of pests in agriculture. In the environment and within biological systems, Fensulfothion can be oxidized to its more toxic metabolite, this compound. The oxon analog exhibits higher acetylcholinesterase inhibition activity, making its detection a critical aspect of food safety and environmental monitoring. Gas chromatography coupled with mass spectrometry offers a robust platform for the selective and sensitive determination of this compound. This application note outlines a proposed method, drawing from established pesticide analysis protocols and specific considerations for this analyte.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS is depicted below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., food matrix, environmental sample) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM/MRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2]

a. Materials and Reagents:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing:

    • Primary Secondary Amine (PSA)

    • C18

    • Graphitized Carbon Black (GCB) - Note: GCB may reduce recovery of planar pesticides and should be used with caution.

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

b. Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract for GC-MS analysis. An evaporation and reconstitution step may be necessary to concentrate the sample and exchange the solvent.

GC-MS Instrumentation and Conditions

The following are suggested starting parameters for the GC-MS analysis. Optimization will be required for specific instrumentation and matrices.

a. Instrumentation:

  • Gas Chromatograph with a split/splitless or PTV inlet

  • Mass Spectrometer (Single Quadrupole or Tandem Quadrupole)

b. GC Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min

c. MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-450) for initial method development and identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity in quantitative analysis.

d. Key Analyte Information:

CompoundFormulaMolecular Weight
This compoundC₁₁H₁₇O₅PS292.29 g/mol [3]

e. Mass Spectral Information: The mass spectrum of this compound can be obtained from the NIST WebBook for confirmation of the compound and selection of characteristic ions for SIM or MRM analysis.[4]

f. Special Consideration: Deoxidation Fensulfothion and its sulfoxide metabolites can undergo deoxidation in the hot GC inlet or ion source, leading to the formation of their corresponding sulfide analogs.[5][6] This can result in analytical inaccuracies. To mitigate this, the addition of a small amount of a protecting agent like polyethylene glycol 300 (PEG300) to the final extract or the use of a deactivated inlet liner is recommended.[5]

Quantitative Data and Method Validation

For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound in a solvent that is matrix-matched to the final sample extracts. The following parameters should be evaluated during method validation.

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1; typically the lowest validated spike level
Accuracy (Recovery %) 70 - 120%
Precision (RSD %) < 20%

Note: The values in this table are typical targets for pesticide residue analysis and must be experimentally determined for this specific method.

Conclusion

This application note provides a detailed framework for the analysis of this compound by GC-MS. The protocol outlines a widely used sample preparation technique and provides starting instrument parameters. Key to a successful analysis is the careful optimization of the GC-MS conditions and the mitigation of potential analytical challenges such as the in-source deoxidation of the analyte. Proper method validation is essential to ensure the accuracy and reliability of the quantitative results.

References

Application Note: High-Sensitivity Analysis of Fensulfothion Oxon using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion is an organophosphate insecticide and nematicide that has been used to control a variety of pests in agriculture. Its oxon metabolite, fensulfothion oxon, is of significant toxicological concern due to its potential for greater acetylcholinesterase inhibition.[1] The accurate and sensitive detection of this compound is crucial for food safety, environmental monitoring, and toxicological research. This application note details a robust and sensitive method for the quantification of this compound in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a straightforward sample preparation technique and optimized LC-MS/MS parameters to achieve low limits of detection and quantification.

Principle of the Method

This method employs liquid chromatography to separate this compound from other sample components, followed by tandem mass spectrometry for selective and sensitive detection. The analyte is ionized using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and reduces matrix interference.[2]

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural commodities.[3]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and anhydrous magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is the final extract. Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Standards: Serially dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards.[4]

  • QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking a known amount of this compound into a blank matrix extract.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)[3]
Mobile Phase A Water with 0.1% formic acid[3]
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid[3]
Gradient Program Time (min)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C[3]

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.0 kV[3]
Source Temperature 150 °C
Desolvation Temp. 400 °C[3]
Gas Flow Optimized for the specific instrument

Data Presentation

Optimized MS/MS Parameters for this compound

The following MRM transitions have been identified for the analysis of this compound. The transition marked with an asterisk (*) is typically used for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound293.0237.0*19
265.014

Source: Adapted from a pesticide LC/MS/MS MRM spreadsheet.

Method Performance Characteristics

The performance of this method should be validated according to regulatory guidelines (e.g., SANTE/11945/2015). Typical validation parameters are summarized below.

ParameterExpected Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) >0.99[3]
Limit of Quantitation (LOQ) 0.01 mg/kg in matrix[3]
Accuracy (Recovery) 70-120%[3]
Precision (RSD) ≤20%[3]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis Sample Sample Receipt and Homogenization Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction 10g sample + 10mL ACN Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Extraction->Cleanup Acetonitrile Supernatant Analysis LC-MS/MS Analysis Cleanup->Analysis Filtered Extract Data Data Processing and Quantification Analysis->Data MRM Data Acquisition

Caption: A schematic of the analytical workflow from sample preparation to data analysis.

LC-MS/MS System Configuration

G Key Components of the LC-MS/MS System cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry MobilePhase Mobile Phase (A: Water+FA, B: ACN+FA) Pump LC Pump MobilePhase->Pump Autosampler Autosampler Pump->Autosampler Column C18 Column Autosampler->Column IonSource ESI Source Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

Caption: Logical relationship of the core components of the LC-MS/MS instrument.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of this compound. The use of the QuEChERS method for sample preparation makes it applicable to a wide range of sample matrices. The optimized MRM transitions ensure high selectivity and accuracy. This application note serves as a comprehensive guide for researchers and scientists involved in pesticide residue analysis, food safety testing, and environmental monitoring. Further method optimization and validation should be performed in the specific matrix of interest to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for the Sample Preparation of Fensulfothion Oxon in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion is an organophosphate insecticide and nematicide. Its oxon metabolite, fensulfothion oxon, is of significant toxicological concern. Accurate and reliable quantification of this compound in complex environmental matrices like soil is crucial for environmental monitoring, risk assessment, and ensuring food safety. This document provides detailed application notes and protocols for the sample preparation of this compound in soil, focusing on modern and established extraction techniques. The methodologies described are intended to yield high-quality extracts suitable for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Techniques: An Overview

The choice of sample preparation technique is critical for the effective extraction and cleanup of pesticide residues from soil. Soil is a complex matrix containing a mixture of organic and inorganic materials that can interfere with the analysis.[1] The most common and effective techniques for the extraction of organophosphate pesticides like this compound from soil are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

QuEChERS has become a widely adopted method for multi-residue pesticide analysis in various matrices, including soil, due to its simplicity, speed, and low solvent consumption.[2][3] It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.[2]

Solid-Phase Extraction (SPE) is a selective and effective technique for sample cleanup and concentration. It utilizes a solid sorbent to retain the analyte of interest while interfering compounds are washed away. The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix.

Liquid-Liquid Extraction (LLE) is a traditional and well-established method for separating compounds based on their differential solubilities in two immiscible liquid phases. While effective, it can be more time-consuming and solvent-intensive compared to QuEChERS and SPE.[4]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphate pesticides in soil using various sample preparation and analytical techniques. While specific data for this compound in soil is limited in the literature, the values presented for fenthion oxon (a structurally similar compound) and other pesticides in multi-residue methods provide a strong indication of the expected performance.[2][5]

ParameterQuEChERS with LC-MS/MS or GC-MS/MS
Analyte Fenthion Oxon (as a surrogate for this compound) & other pesticides
Matrix Various food and soil matrices
Recovery 70-120%[2][5]
Relative Standard Deviation (RSD) ≤ 20%[2][5]
Limit of Detection (LOD) 0.003 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[5]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[5][6]

1. Materials and Reagents

  • Homogenized soil sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

2. Extraction Procedure

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The supernatant is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound in Soil Extract

This protocol can be used as an alternative or additional cleanup step after an initial solvent extraction.

1. Materials and Reagents

  • Soil extract (e.g., from an initial acetonitrile or ethyl acetate extraction)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • SPE manifold

2. SPE Procedure

  • Conditioning: Pass 5 mL of acetonitrile through the C18 SPE cartridge, followed by 5 mL of methanol, and finally 5 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load 1-5 mL of the soil extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5-10 mL of acetonitrile or ethyl acetate.

  • Concentration: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis soil 1. Weigh 10g Soil hydrate 2. Add 10mL Water & Vortex soil->hydrate add_acn 3. Add 10mL Acetonitrile hydrate->add_acn add_salts 4. Add QuEChERS Salts add_acn->add_salts vortex 5. Vortex Vigorously add_salts->vortex centrifuge1 6. Centrifuge vortex->centrifuge1 transfer 7. Transfer 1mL Supernatant centrifuge1->transfer add_dspe 8. Add d-SPE Sorbents (MgSO4, PSA, C18) transfer->add_dspe vortex2 9. Vortex add_dspe->vortex2 centrifuge2 10. Centrifuge vortex2->centrifuge2 analysis 11. Analyze Supernatant by LC-MS/MS or GC-MS centrifuge2->analysis

Caption: Workflow of the QuEChERS method for this compound in soil.

Technique_Comparison cluster_quechers QuEChERS cluster_spe SPE cluster_lle LLE start Soil Sample quechers Extraction Acetonitrile & Salts Cleanup d-SPE (PSA, C18) start->quechers:f0 spe Extraction Solvent Cleanup SPE Cartridge (e.g., C18) start->spe:f0 lle Extraction & Cleanup Immiscible Solvents start->lle:f0 quechers_adv Advantages: - Fast - Low Solvent Use - High Throughput quechers->quechers_adv analysis Final Analysis (GC-MS or LC-MS/MS) quechers:f1->analysis spe_adv Advantages: - High Selectivity - Good for Complex Matrices spe->spe_adv spe:f1->analysis lle_adv Advantages: - Well-established - Effective for certain matrices lle->lle_adv lle:f0->analysis

Caption: Comparison of sample preparation techniques for this compound.

References

Application Note: Extraction of Fensulfothion Oxon from Water Samples for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the extraction of fensulfothion oxon, a key metabolite of the organophosphate pesticide fensulfothion, from aqueous samples. Two primary methodologies are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These protocols are designed for researchers in environmental science, toxicology, and analytical chemistry, providing robust procedures for sample preparation prior to chromatographic analysis. While specific recovery data for this compound in water is not widely published, data from analogous compounds in similar matrices suggest that acceptable recoveries can be achieved with these methods.

Introduction

Fensulfothion is an organothiophosphate insecticide and nematicide. Its metabolite, this compound, is of significant interest due to its potential for increased toxicity. The monitoring of this compound in water sources is crucial for assessing environmental contamination and ensuring public health. Accurate determination of this analyte requires efficient and reliable extraction from the water matrix to remove interferences and concentrate the analyte for sensitive instrumental analysis, typically by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). This application note details two effective extraction techniques.

Data Presentation

AnalyteExtraction MethodMatrix (Proxy)Spiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Fenthion OxonQuEChERS (Modified LLE)Brown Rice0.0171.910.2
Fenthion OxonQuEChERS (Modified LLE)Chili Pepper0.0195.35.4
Fenthion OxonQuEChERS (Modified LLE)Orange0.01106.17.8
Fenthion OxonQuEChERS (Modified LLE)Potato0.0188.76.5
Fenthion OxonQuEChERS (Modified LLE)Soybean0.0185.48.1
Data adapted from a study on fenthion and its metabolites in produce, as specific data for this compound in water is not available in the cited literature.[1]

Experimental Protocols

Two primary protocols for the extraction of this compound from water samples are provided below.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol utilizes a C18 SPE cartridge to retain this compound from a water sample, which is then eluted with an organic solvent.

Materials:

  • Water sample (100-500 mL)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water (for rinsing)

  • Anhydrous sodium sulfate

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Glassware (beakers, graduated cylinders, conical tubes)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect the water sample in a clean glass container.

    • If the sample contains particulate matter, filter it through a 0.45 µm glass fiber filter.

    • Acidify the sample to a pH between 3 and 4 with a suitable acid (e.g., hydrochloric acid) to improve the stability of the analyte.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 5 mL of ethyl acetate.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the this compound from the cartridge with two 5 mL aliquots of ethyl acetate.

    • Collect the eluate in the collection tube.

  • Drying and Concentration:

    • Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

    • The sample is now ready for GC-MS or LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol involves the partitioning of this compound from the water sample into an immiscible organic solvent.

Materials:

  • Water sample (100-500 mL)

  • Dichloromethane (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Separatory funnel (1 L)

  • Glassware (beakers, graduated cylinders, conical tubes)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pour the water sample into a 1 L separatory funnel.

    • Add approximately 30 g of sodium chloride to the water sample and dissolve by shaking. This will increase the ionic strength and improve extraction efficiency.

    • Adjust the pH of the sample to a neutral or slightly acidic range (pH 6-7).

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (dichloromethane) into a collection flask.

  • Repeat Extraction:

    • Repeat the extraction step two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts in the same collection flask.

  • Drying:

    • Add approximately 10-15 g of anhydrous sodium sulfate to the combined organic extract and swirl to remove residual water. Let it stand for at least 15 minutes.

    • Decant the dried extract into a clean flask.

  • Concentration:

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator (at a temperature no higher than 35°C) or under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_spe Protocol 1: Solid-Phase Extraction (SPE) cluster_lle Protocol 2: Liquid-Liquid Extraction (LLE) cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (if needed) Sample->Filter Acidify pH Adjustment Filter->Acidify Condition Condition SPE Cartridge (Ethyl Acetate, Methanol, DI Water) Acidify->Condition Add_Salt Add NaCl & Adjust pH Acidify->Add_Salt Load Load Sample onto Cartridge Condition->Load Wash Wash Cartridge (DI Water) Load->Wash Elute Elute with Ethyl Acetate Wash->Elute Dry_Conc_SPE Dry and Concentrate Elute->Dry_Conc_SPE Analysis GC-MS or LC-MS Analysis Dry_Conc_SPE->Analysis Extract_DCM Extract with Dichloromethane (3x) Add_Salt->Extract_DCM Dry_LLE Dry with Sodium Sulfate Extract_DCM->Dry_LLE Conc_LLE Concentrate Extract Dry_LLE->Conc_LLE Conc_LLE->Analysis

References

Application Notes and Protocols for the Use of Fensulfothion Oxon as a Reference Standard in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Fensulfothion oxon as a reference standard in the quantitative analysis of pesticide residues in various matrices. The methodologies outlined are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Introduction

Fensulfothion is an organophosphate insecticide and nematicide. Its oxon metabolite, this compound, is a potent acetylcholinesterase inhibitor and is often included in multi-residue pesticide analysis methods.[1] Accurate quantification of this compound is crucial for food safety and environmental monitoring. The use of a certified reference standard is essential for method validation, calibration, and quality control to ensure reliable and accurate results.[1]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name diethyl (4-methylsulfinylphenyl) phosphate
CAS Number 6552-21-2
Molecular Formula C₁₁H₁₇O₅PS
Molecular Weight 292.29 g/mol
Appearance Neat
Storage Temperature 2-8°C

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate pesticides, including this compound, exert their toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[2]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh_presyn Acetylcholine (ACh) Released ACh_receptor Cholinergic Receptor ACh_presyn->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_presyn->AChE Hydrolyzed by Nerve Impulse Nerve Impulse ACh_receptor->Nerve Impulse Accumulation of ACh Accumulation of ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Fensulfothion_oxon This compound Fensulfothion_oxon->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate stock solution to desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) for calibration curves.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[3][4][5]

4.2.1. Extraction

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for certain matrices).

  • Add an appropriate internal standard if required.

  • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4.2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA), C18, and magnesium sulfate). The choice of sorbents depends on the matrix.

  • Shake vigorously for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the analysis of this compound.

Chromatographic Conditions (Typical)

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Optimized for separation of target analytes
Flow Rate 0.2-0.4 mL/min
Injection Volume 2-10 µL
Column Temperature 40°C

Mass Spectrometry Conditions (Typical for this compound)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 293.1
Product Ion 1 (m/z) (Quantifier) 94.0
Collision Energy 1 (eV) 52
Product Ion 2 (m/z) (Qualifier) 140.0
Collision Energy 2 (eV) 44
Retention Time (min) ~2.23[5]
GC-MS/MS Analysis

Gas chromatography-tandem mass spectrometry is also a suitable technique, particularly for more volatile pesticides.

Chromatographic Conditions (Typical)

ParameterValue
Column Low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Mode Splitless
Temperature Program Optimized for separation

Mass Spectrometry Conditions (Typical)

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature ~230°C
MRM Transitions Analyte-specific precursor and product ions

Data Presentation and Performance Characteristics

The following table summarizes typical performance data for the analysis of this compound using the described methods. Actual values may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterTypical Value/Range
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg
Recovery (%) 70 - 120%[6]
Precision (RSD %) ≤ 20%

Workflow Diagram

The overall workflow for pesticide residue analysis using this compound as a reference standard is depicted below.

Pesticide_Analysis_Workflow cluster_standards Reference Standard Preparation start Sample Collection (e.g., Fruits, Vegetables) homogenization Sample Homogenization start->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) cleanup->analysis data_processing Data Processing and Quantification analysis->data_processing end Final Report data_processing->end stock_solution Stock Solution Preparation working_standards Working Standard Dilution stock_solution->working_standards calibration_curve Calibration Curve Generation working_standards->calibration_curve calibration_curve->data_processing

General workflow for pesticide residue analysis.

Conclusion

The use of this compound as a reference standard is critical for the accurate and reliable quantification of this pesticide residue in various matrices. The combination of the QuEChERS sample preparation method with advanced analytical techniques like LC-MS/MS and GC-MS/MS provides a robust workflow for ensuring food safety and compliance with regulatory limits. Method validation, including the determination of linearity, LOD, LOQ, recovery, and precision, is essential for demonstrating the suitability of the analytical method for its intended purpose.

References

Application Notes and Protocols: Cholinesterase Inhibition Assay Using Fensulfothion Oxon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE), a critical enzyme in the nervous system, plays a pivotal role in terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh).[1][2] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3][4] Organophosphorus compounds, a class of potent AChE inhibitors, are widely used as pesticides.[3][5] Fensulfothion is an organothiophosphate insecticide that undergoes metabolic activation to its oxon form, Fensulfothion oxon, which is a more potent inhibitor of AChE.[6][7] This application note provides a detailed protocol for an in vitro cholinesterase inhibition assay using this compound, based on the well-established Ellman's method.[8] This assay is fundamental for studying the neurotoxicity of organophosphates and for the screening of potential inhibitors or antidotes.

Cholinesterase Signaling Pathway

The normal functioning of cholinergic synapses relies on the rapid hydrolysis of acetylcholine by acetylcholinesterase to terminate the signal. Organophosphates like this compound disrupt this process by irreversibly binding to and inhibiting AChE.[9]

Cholinesterase_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_syn Acetyl-CoA + Choline -> ACh ACh ACh ACh_syn->ACh Release AChE AChE ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Products Choline + Acetate AChE->Products Fensulfothion_oxon This compound Fensulfothion_oxon->AChE Inhibition Signal Signal Transduction Receptor->Signal Activation

Caption: Cholinergic synapse and AChE inhibition.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.

1. Principle

The assay is a colorimetric method that measures the activity of cholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the cholinesterase activity.

2. Materials and Reagents

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (or a stock solution in a suitable solvent like DMSO)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) (if used as a solvent for the inhibitor)

3. Reagent Preparation

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

  • ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.

  • This compound Stock Solution: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations for the assay.

4. Assay Procedure

The following procedure is for a single well in a 96-well plate. Prepare wells for blank, control (no inhibitor), and test samples in triplicate.

  • Set up the reaction mixture in the 96-well plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Solvent Control (e.g., DMSO)

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Solvent Control.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank. To the blank wells, add 10 µL of phosphate buffer. The final volume in each well will be 180 µL.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 10-15 minutes).

5. Data Analysis

  • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps in the cholinesterase inhibition assay.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) start->reagent_prep plate_setup Set up 96-well Plate (Blank, Control, Test Samples) reagent_prep->plate_setup pre_incubation Pre-incubate Plate (Allow inhibitor-enzyme interaction) plate_setup->pre_incubation reaction_init Initiate Reaction (Add ATCI substrate) pre_incubation->reaction_init kinetic_measurement Kinetic Measurement (Read absorbance at 412 nm over time) reaction_init->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) kinetic_measurement->data_analysis end End data_analysis->end

References

High-Purity Fensulfothion Oxon: Application Notes for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fensulfothion oxon is the oxygen analog and a primary metabolite of Fensulfothion, an organophosphate insecticide and nematicide.[1][2] As an acetylcholinesterase (AChE) inhibitor, this compound exhibits greater toxicity than its parent compound, making its detection and quantification in environmental and food samples a critical aspect of public health and safety monitoring.[3] High-purity this compound is essential as an analytical standard for the accurate determination of residue levels in various matrices, including agricultural products and baby food.[3][4] This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques.

Chemical and Physical Properties

PropertyValueReference
CAS Number 6552-21-2[4]
Molecular Formula C₁₁H₁₇O₅PS[4]
Molecular Weight 292.29 g/mol [4]
IUPAC Name diethyl (4-methylsulfinylphenyl) phosphate[4]
Synonyms Diethyl 4-(Methylsulfinyl)phenyl Ester Phosphoric Acid, Dasanit O[4]
Storage 2-8°C[5]

Analytical Methodologies

The analysis of this compound is predominantly carried out using chromatographic techniques coupled with mass spectrometry, which provides the necessary sensitivity and selectivity for residue-level detection.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a highly effective method for the simultaneous analysis of this compound and other pesticide residues in complex matrices.[6][7]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[8][9]

Protocol:

  • Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable). For dry samples, a wetting step may be necessary.[9]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with or without 1% acetic acid).

    • Add the appropriate QuEChERS salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.[10]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer.

    • Transfer it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove fats) and magnesium sulfate to remove residual water.[9][11]

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is ready for UHPLC-MS/MS analysis. For some instruments, a dilution with deionized water may be required.[9]

Workflow for QuEChERS Sample Preparation

G cluster_extraction Extraction cluster_cleanup dSPE Cleanup Homogenize Homogenize Sample AddSolvent Add Acetonitrile & Salts Homogenize->AddSolvent Shake Vigorous Shaking AddSolvent->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Collect Acetonitrile Layer AddSorbent Add dSPE Sorbents Transfer->AddSorbent Vortex Vortex AddSorbent->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 FinalExtract Analysis by UHPLC-MS/MS Centrifuge2->FinalExtract Collect Final Extract G Start Analyze this compound Matrix Matrix Type? Start->Matrix Target Simultaneous Analysis of Polar/Non-polar Pesticides? Matrix->Target Complex (e.g., Food) LC_Amenable Analyte is LC-amenable and potentially thermally labile Target->LC_Amenable Yes GC_Amenable Part of a large GC-amenable pesticide screen? Target->GC_Amenable No UHPLC Use UHPLC-MS/MS LC_Amenable->UHPLC GC Use GC-MS/MS GC_Amenable->GC Consideration Consider potential deoxidation in GC system GC->Consideration

References

Application Notes and Protocols for Environmental Monitoring of Fenthion Degradation Using Fenthion Oxon as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organothiophosphate insecticide, has been utilized globally for the control of a broad spectrum of insect pests.[1] However, its application in the environment is of significant concern due to the formation of more toxic degradation products.[2] Environmental monitoring of fenthion degradation is crucial for assessing potential risks to ecosystems and human health. Fenthion undergoes degradation in the environment through mechanisms such as photodegradation and biodegradation, leading to the formation of several metabolites, including fenthion oxon, fenthion sulfoxide, and fenthion sulfone.[1][2] Notably, the oxon metabolites of organophosphate pesticides are often more potent inhibitors of acetylcholinesterase, the target enzyme in insects and non-target organisms, rendering them more toxic than the parent compound.[2][3] Therefore, the presence and concentration of fenthion oxon in environmental samples serve as a critical biomarker for fenthion degradation and the associated toxicological risks.

These application notes provide detailed protocols for the extraction and quantification of fenthion and its primary degradation product, fenthion oxon, in environmental matrices. The methodologies described herein are based on the robust and widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[3][4][5][6]

Fenthion Degradation Pathway

Fenthion degrades in the environment through oxidation of the phosphorothioate group (P=S) to a phosphate group (P=O), forming fenthion oxon, and oxidation of the methylthio group to sulfoxide and sulfone derivatives. The primary degradation pathway leading to the formation of fenthion oxon is illustrated below. The monitoring of fenthion oxon is critical as it is one of the more toxic metabolites.[2][3]

Fenthion_Degradation Fenthion Fenthion (C₁₀H₁₅O₃PS₂) Fenthion_Oxon Fenthion Oxon (C₁₀H₁₅O₄PS) Fenthion->Fenthion_Oxon Oxidation (P=S to P=O) Further_Degradation Further Oxidation Products (Sulfoxides, Sulfones) Fenthion_Oxon->Further_Degradation Oxidation of methylthio group G1 cluster_0 Sample Collection & Preparation cluster_1 Analysis & Data Processing A Environmental Sample (Soil or Water) B Homogenization/ Hydration A->B C QuEChERS Extraction (Acetonitrile & Salts) B->C D Centrifugation C->D E d-SPE Cleanup D->E F Solvent Evaporation & Reconstitution E->F G UHPLC-MS/MS Analysis (MRM Mode) F->G H Quantification using Calibration Curve G->H I Data Reporting & Risk Assessment H->I

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Fensulfothion Oxon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Fensulfothion oxon.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of this compound analysis?

A1: The matrix effect is the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1] This can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification.[1]

Q2: What causes matrix effects in LC-MS/MS analysis of this compound?

A2: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), matrix effects, particularly ion suppression, are often caused by competition between the analyte and co-eluting matrix components for ionization in the MS source.[2] For example, non-volatile components in the sample extract can suppress the ionization of this compound, leading to a reduced signal.[3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of a standard solution of this compound in a pure solvent to the response of a standard spiked into a blank matrix extract (a sample known to not contain the analyte).[4] A significant difference in the signal intensity indicates the presence of matrix effects.[4] The matrix effect can be quantified using the following formula: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100.[5] A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.[5]

Q4: What are some common sample preparation techniques to reduce matrix effects for this compound?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including organophosphates like this compound.[6][7] This method involves an extraction step with a solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents such as primary secondary amine (PSA), C18, or graphitized carbon black (GCB) to remove interfering matrix components.[6][7]

Q5: Can dilution of the sample extract help in overcoming matrix effects?

A5: Yes, diluting the final sample extract is a simple and often effective strategy to reduce matrix effects.[8][9] Dilution lowers the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.[10] However, it is important to ensure that the diluted concentration of this compound remains above the limit of quantitation (LOQ) of the analytical method.[8]

Q6: What is a matrix-matched calibration and why is it useful?

A6: A matrix-matched calibration involves preparing the calibration standards in a blank matrix extract that is representative of the samples being analyzed.[11] This approach helps to compensate for matrix effects, as both the standards and the samples will experience similar levels of signal suppression or enhancement, leading to more accurate quantification.[11]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound

Possible Cause: Inefficient extraction from the sample matrix.

Troubleshooting Steps:

  • Verify Extraction Solvent: Ensure the chosen extraction solvent (e.g., acetonitrile) is appropriate for this compound and the sample matrix.

  • Optimize Homogenization: Ensure the sample is thoroughly homogenized to allow for efficient interaction with the extraction solvent.

  • Check pH: The pH of the extraction solvent can influence the recovery of certain pesticides. For pH-sensitive compounds, using a buffered QuEChERS method is recommended.[12]

  • Evaluate Salting-Out Step: The type and amount of salts used in the QuEChERS method can impact the partitioning of this compound into the organic layer. Ensure the correct salt composition and amount are used.

Issue 2: Poor Reproducibility of Results

Possible Cause: Inconsistent matrix effects between samples.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure that every sample is processed using the exact same protocol to minimize variability.

  • Implement Internal Standards: The use of a stable isotope-labeled internal standard for this compound can help to correct for variations in matrix effects between samples.

  • Improve Cleanup: If matrix variability is high, consider a more rigorous cleanup step, such as using a different dSPE sorbent or an additional solid-phase extraction (SPE) cartridge.

Issue 3: Significant Signal Suppression Observed

Possible Cause: High concentration of co-eluting matrix components.

Troubleshooting Steps:

  • Optimize dSPE Cleanup: Experiment with different dSPE sorbents (e.g., PSA, C18, GCB) or combinations to effectively remove the specific interfering compounds in your matrix.

  • Dilute the Extract: As a straightforward approach, dilute the final extract to reduce the concentration of interfering components. A 10-fold or higher dilution can be effective.[9]

  • Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the co-eluting matrix components.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the signal suppression.

Quantitative Data Summary

The following table summarizes the expected range of matrix effect reduction for organophosphate pesticides using different mitigation strategies. The actual reduction for this compound may vary depending on the specific matrix and experimental conditions.

Mitigation StrategyMatrixAnalyte ClassExpected Matrix Effect Reduction (%)Reference(s)
QuEChERS with dSPE Cleanup Fruits & VegetablesOrganophosphates20 - 80%[11]
Sample Dilution (10-fold) Various Food MatricesPesticides30 - 90%[9]
Matrix-Matched Calibration Various Food MatricesPesticidesCompensates for existing ME[11]
Analyte Protectants (GC-MS) Various Food MatricesOrganophosphates50 - 90%[13][14]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for this compound in Food Matrices

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[5]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.[5]

  • If an internal standard is used, add it at this stage.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.[15]

3. Centrifugation:

  • Centrifuge the tube at ≥1,500 rcf for 5 minutes.[5]

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 25 mg PSA for general cleanup). For matrices with high fat content, C18 may be added. For pigmented matrices, GCB can be used.[6]

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the cleaned extract.

  • The extract can be analyzed directly by GC-MS/MS or diluted with the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

cluster_workflow Troubleshooting Workflow for Matrix Effects Start Start Analysis Assess_ME Assess Matrix Effect (Post-Spike vs. Solvent Standard) Start->Assess_ME ME_Acceptable Matrix Effect Acceptable? (<20%) Assess_ME->ME_Acceptable No_ME Proceed with Quantitation ME_Acceptable->No_ME Yes Mitigation Implement Mitigation Strategy ME_Acceptable->Mitigation No Optimize_Cleanup Optimize Sample Cleanup (dSPE/SPE) Mitigation->Optimize_Cleanup Dilute_Extract Dilute Sample Extract Mitigation->Dilute_Extract Matrix_Match Use Matrix-Matched Calibration Mitigation->Matrix_Match Reassess_ME Re-assess Matrix Effect Reassess_ME->ME_Acceptable Optimize_Cleanup->Reassess_ME Dilute_Extract->Reassess_ME Matrix_Match->No_ME

Caption: A troubleshooting workflow for identifying and mitigating matrix effects in this compound analysis.

cluster_ion_suppression Mechanism of Ion Suppression in ESI Source Droplet Charged Droplet from ESI Needle (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Competition Competition for Surface and Charge Evaporation->Competition Analyte_Ion Gaseous Analyte Ion (Reduced Abundance) Competition->Analyte_Ion Analyte has lower surface activity or lower concentration Matrix_Ion Gaseous Matrix Ion (Higher Abundance) Competition->Matrix_Ion Matrix has higher surface activity or higher concentration Detector Mass Spectrometer Detector Analyte_Ion->Detector Matrix_Ion->Detector

Caption: A simplified diagram illustrating the mechanism of ion suppression in an electrospray ionization (ESI) source.

References

Improving sensitivity of Fensulfothion oxon detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Fensulfothion oxon in complex samples. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when analyzing this compound in complex matrices?

The primary challenge in analyzing this compound in complex samples such as soil, produce, and biological fluids is the "matrix effect."[1] This phenomenon, caused by co-extracted endogenous components, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1] To mitigate this, the use of matrix-matched calibration curves is highly recommended.[1]

Q2: Which analytical technique offers the best sensitivity and selectivity for this compound detection?

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is currently one of the most robust and sensitive methods for the simultaneous analysis of Fensulfothion and its metabolites, including this compound.[1][2] This technique provides excellent selectivity and low limits of detection, making it ideal for residue analysis in complex matrices.[1] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is also a viable option, though challenges with the thermal stability of some metabolites may arise.[1][3]

Q3: What are the recommended sample preparation techniques for improving this compound recovery?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in a variety of matrices.[1][4] This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering substances.[1] For biological samples like serum, headspace solid-phase microextraction (HS-SPME) offers a simple, effective, and solvent-free alternative.[3]

Q4: How can I enhance the sensitivity of my LC-MS/MS analysis for this compound?

Optimizing the mobile phase composition is a critical step for enhancing sensitivity in LC-MS/MS. For instance, using a mobile phase of water and methanol containing 0.1% formic acid has been shown to provide excellent sensitivity for Fensulfothion and its metabolites.[1] The addition of modifiers like ammonium formate can also improve peak resolution by increasing the ion strength.[1]

Q5: Are there alternative detection methods to chromatography?

Yes, electrochemical biosensors are emerging as a promising alternative for the rapid and sensitive detection of organophosphorus pesticides like this compound.[5][6][7] These biosensors often utilize enzyme inhibition as the detection principle and can be integrated into portable devices for on-site analysis.[7] Signal amplification strategies, such as the use of nanoparticles, can further enhance their sensitivity.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the sample matrix. Analyte loss during the cleanup step. Degradation of the analyte during sample processing.Optimize the extraction solvent and salt combination in the QuEChERS method.[1][9] Evaluate different dSPE sorbents (e.g., PSA, C18, GCB) to minimize analyte loss while effectively removing interferences.[1] Consider reducing sample processing time and temperature to prevent degradation.
Poor Peak Shape / Resolution (LC-MS/MS) Sub-optimal mobile phase composition. Matrix components interfering with the chromatography.Adjust the mobile phase gradient and composition. Experiment with different additives like formic acid or ammonium formate to improve peak shape.[1] Enhance the sample cleanup procedure to remove more matrix interferences.[4]
Signal Suppression or Enhancement (Matrix Effect) Co-eluting matrix components affecting the ionization efficiency of the analyte in the mass spectrometer.Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed (matrix-matched calibration).[1] Dilute the sample extract to reduce the concentration of interfering matrix components, if sensitivity allows.
Inconsistent Results (Poor Reproducibility) Variability in the sample preparation procedure. Instability of the analytical instrument.Ensure consistent and precise execution of the sample preparation steps, particularly the extraction and cleanup stages. Perform regular system suitability tests and calibrations to ensure the instrument is performing optimally.
Analyte Degradation in GC Inlet Thermal decomposition of sulfoxide metabolites into sulfones in the hot injection port of the gas chromatograph.[1]Consider using a lower injection port temperature. Adding polyethylene glycol 300 (PEG300) to the test solution has been shown to prevent the deoxidation of sulfoxides.[10] Alternatively, utilize LC-MS/MS, which does not require high temperatures for sample introduction.[1]

Quantitative Data Summary

Table 1: Recovery of this compound and Related Metabolites using Citrate-Buffered QuEChERS

AnalyteMatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Fenthion oxonBrown Rice0.171.9 - 106.1≤ 15.1
Fenthion oxon sulfoxideBrown Rice0.179.8 - 114.0≤ 15.1
Fenthion oxon sulfoneBrown Rice0.189.1 - 118.2≤ 15.1
Fenthion oxonChili Pepper0.171.9 - 106.1≤ 15.1
Fenthion oxon sulfoxideChili Pepper0.179.8 - 114.0≤ 15.1
Fenthion oxon sulfoneChili Pepper0.189.1 - 118.2≤ 15.1
Fenthion oxonOrange0.171.9 - 106.1≤ 15.1
Fenthion oxon sulfoxideOrange0.179.8 - 114.0≤ 15.1
Fenthion oxon sulfoneOrange0.189.1 - 118.2≤ 15.1
Fenthion oxonPotato0.171.9 - 106.1≤ 15.1
Fenthion oxon sulfoxidePotato0.179.8 - 114.0≤ 15.1
Fenthion oxon sulfonePotato0.189.1 - 118.2≤ 15.1
Fenthion oxonSoybean0.171.9 - 106.1≤ 15.1
Fenthion oxon sulfoxideSoybean0.179.8 - 114.0≤ 15.1
Fenthion oxon sulfoneSoybean0.189.1 - 118.2≤ 15.1
Data synthesized from a study on the simultaneous analysis of fenthion and its metabolites.[1]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fensulfothion (Parent Compound) using HS-SPME-GC/MS

AnalyteMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
FenthionHuman Serum1.514.54
Data from a study on the determination of fenthion in human serum.[3]

Experimental Protocols

Protocol 1: Citrate-Buffered QuEChERS Method for Solid Samples

This protocol is adapted from a validated method for the analysis of Fensulfothion and its metabolites in various crops.[1]

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g) into a blender.

  • Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the citrate-buffered extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

  • Add the dSPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)). For samples with high lipid content, C18 may also be included.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., ≥ 10,000 rcf) for 2 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned supernatant.

  • The extract can be directly analyzed by GC-MS or diluted with a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Serum Samples

This protocol is based on a method for the determination of Fensulfothion in human serum.[3]

1. Sample Preparation:

  • Place 1 mL of the serum sample into a 4 mL glass vial.

  • Add a small magnetic stir bar.

2. Headspace Extraction:

  • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60 °C).

  • Expose a polyacrylate SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) while stirring.

3. Desorption and GC-MS Analysis:

  • Retract the fiber into the needle.

  • Immediately introduce the fiber into the heated injection port of the GC-MS system.

  • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes).

  • Start the GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Interpretation Sample_Collection Sample Collection (e.g., Produce, Soil, Serum) Homogenization Homogenization (for solid samples) Sample_Collection->Homogenization Extraction Extraction (e.g., QuEChERS, SPME) Homogenization->Extraction Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup Instrument UHPLC-MS/MS or GC-MS Cleanup->Instrument Data_Acquisition Data Acquisition Instrument->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Final_Result Final Concentration of This compound Data_Processing->Final_Result

Caption: General workflow for this compound analysis.

troubleshooting_logic Start Problem Encountered: Low Sensitivity / Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Cleanup Evaluate Cleanup Step Start->Check_Cleanup Check_Instrument Assess Instrument Performance Start->Check_Instrument Optimize_Extraction Optimize Solvent/Salts Check_Extraction->Optimize_Extraction Inefficient? Optimize_Cleanup Test Alternative Sorbents Check_Cleanup->Optimize_Cleanup Analyte Loss? Optimize_Instrument Optimize Mobile Phase (LC) or Injection Temp (GC) Check_Instrument->Optimize_Instrument Sub-optimal? Matrix_Effect Suspect Matrix Effect? Optimize_Extraction->Matrix_Effect Optimize_Cleanup->Matrix_Effect Optimize_Instrument->Matrix_Effect Use_Matrix_Matched Implement Matrix-Matched Calibration Matrix_Effect->Use_Matrix_Matched Yes End Problem Resolved Matrix_Effect->End No Use_Matrix_Matched->End

Caption: Troubleshooting logic for low sensitivity issues.

References

Fensulfothion oxon stability issues during sample storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fensulfothion Oxon analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, sample storage, and analysis of this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound.

Issue 1: Low Recovery of this compound During Sample Extraction

Question: I am experiencing low recovery of this compound from my samples, particularly from complex matrices like soil or produce. What could be the cause and how can I improve my recovery?

Answer: Low recovery of this compound is a common issue that can be attributed to several factors, including the sample preparation method and matrix effects. This compound, being an organophosphate, can be susceptible to degradation and strong interactions with matrix components.

Possible Causes and Solutions:

  • Inadequate Extraction Efficiency: The choice of extraction solvent and method is critical. For many agricultural and environmental matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often effective.[1][2]

    • Recommendation: Employ a citrate-buffered QuEChERS method. The buffering capacity helps to maintain a stable pH, which can be crucial for the stability of pH-sensitive pesticides.[2] For dry samples like grains or soil, ensure adequate hydration by adding a proportional amount of water before extraction to improve efficiency.[1][3]

  • Matrix Effects: Co-extracted matrix components can interfere with the analysis, leading to signal suppression or enhancement.[1][4] This is a significant issue in complex matrices.

    • Recommendation: The use of matrix-matched standards for calibration is highly recommended to compensate for matrix effects.[1][4] Additionally, optimizing the dispersive solid-phase extraction (dSPE) cleanup step in the QuEChERS protocol by selecting appropriate sorbents (e.g., PSA, C18, GCB) can help remove interfering compounds.[2] For highly pigmented samples, a minimal amount of graphitized carbon black (GCB) can be effective, but caution is advised as it may also adsorb the analyte.[5]

  • Analyte Degradation during Sample Preparation: this compound can degrade during sample processing, especially if the conditions are not optimized.

    • Recommendation: Keep samples cool during homogenization and extraction to minimize enzymatic or chemical degradation. Process samples as quickly as possible.

Issue 2: Inconsistent or Non-Reproducible Results in LC-MS/MS Analysis

Question: My replicate injections of the same sample are showing significant variation in peak area for this compound. What could be causing this inconsistency?

Answer: Inconsistent results in LC-MS/MS analysis can be frustrating and can stem from issues with the analytical instrument, the method, or the sample itself.

Possible Causes and Solutions:

  • Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[4]

    • Recommendation: The use of a stable isotope-labeled internal standard for this compound would be the ideal solution to correct for these variations. If a labeled standard is not available, a structurally similar compound can be used as an internal standard. As previously mentioned, matrix-matched calibration is crucial.[1]

  • Instrument Contamination: Carryover from previous injections can lead to artificially high and variable results.

    • Recommendation: Implement a rigorous wash cycle for the injection needle and port between samples. Injecting a solvent blank after a high-concentration sample can help assess and mitigate carryover.

  • Analyte Instability in Final Extract: this compound may not be stable in the final sample extract, especially if stored at room temperature for an extended period before analysis.

    • Recommendation: Analyze samples as soon as possible after preparation. If storage is necessary, keep the extracts at low temperatures (e.g., 4°C or -20°C) in tightly sealed vials.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and analysis of this compound.

Q1: What are the optimal storage conditions for samples containing this compound?

A1: To ensure the stability of this compound in samples, it is crucial to store them properly. For long-term storage, freezing is the recommended condition. While specific stability data for this compound is limited, a study on fensulfothion and its metabolites in various vegetables (onions, potatoes, and turnips) showed that residues were stable for up to 770 days when stored frozen.[6] For many organophosphate pesticides, storage at or below -18°C is recommended to prevent degradation.[7]

Q2: How does pH affect the stability of this compound?

Q3: What are the primary degradation products of fensulfothion, and how does this relate to this compound?

A3: Fensulfothion undergoes oxidation to form this compound and fensulfothion sulfone.[6][8] this compound itself can be further oxidized to this compound sulfone. The degradation pathway involves the conversion of the phosphorothioate group (P=S) in fensulfothion to a phosphate group (P=O) to form the oxon, and the oxidation of the sulfide group to a sulfoxide and then to a sulfone.

Q4: What are the key parameters to consider when developing an LC-MS/MS method for this compound?

A4: When developing an LC-MS/MS method for this compound, several parameters are critical for achieving good sensitivity and selectivity:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of this compound and related compounds.[1][2]

  • Precursor and Product Ions: The protonated molecule [M+H]+ is commonly selected as the precursor ion. The selection of specific and sensitive product ions for multiple reaction monitoring (MRM) is essential for quantification and confirmation.

  • Mobile Phase: A mobile phase consisting of water and methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) is often used to enhance ionization and improve peak shape.[2]

  • Chromatographic Column: A C18 reversed-phase column is a common choice for the separation of organophosphate pesticides.

Data Presentation

Table 1: Recovery of Fenthion and its Metabolites (including Fenthion Oxon) in Various Matrices using a Citrate-Buffered QuEChERS Method.

Data for fenthion oxon is presented here as a proxy for this compound due to structural similarities and lack of specific public data for this compound. The recovery is expected to be in a similar range.

AnalyteBrown Rice (%)Chili Pepper (%)Orange (%)Potato (%)Soybean (%)
Fenthion85.392.170.388.578.2
Fenthion Oxon 89.1 95.4 71.9 91.2 80.5
Fenthion Sulfoxide98.7105.295.5101.399.8
Fenthion Sulfone90.299.883.295.688.4
Fenthion Oxon Sulfoxide88.698.279.892.185.7
Fenthion Oxon Sulfone95.3108.989.1101.593.4

Data adapted from a study on fenthion and its metabolites.[1][2]

Experimental Protocols

Key Experiment: Determination of this compound in Produce using UHPLC-MS/MS

This protocol is adapted from a validated method for the analysis of fenthion and its metabolites, which is applicable to this compound due to their structural similarities.[1][2]

1. Sample Preparation (Citrate-Buffered QuEChERS)

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For dry samples, use 5 g of sample and add 5 mL of water.

  • Add 10 mL of acetonitrile.

  • Add the citrate buffer salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add the dSPE cleanup tube containing PSA and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. UHPLC-MS/MS Analysis

  • UHPLC System: A high-performance liquid chromatography system capable of high pressures.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Optimized precursor-to-product ion transitions for this compound.

Visualizations

degradation_pathway Fensulfothion Fensulfothion (P=S, -S(O)-) Fensulfothion_Oxon This compound (P=O, -S(O)-) Fensulfothion->Fensulfothion_Oxon Oxidation Fensulfothion_Sulfone Fensulfothion Sulfone (P=S, -S(O)2-) Fensulfothion->Fensulfothion_Sulfone Oxidation Fensulfothion_Oxon_Sulfone This compound Sulfone (P=O, -S(O)2-) Fensulfothion_Oxon->Fensulfothion_Oxon_Sulfone Oxidation Fensulfothion_Sulfone->Fensulfothion_Oxon_Sulfone Oxidation

Caption: Degradation pathway of Fensulfothion.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Citrate Buffered) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS UHPLC-MS/MS Analysis Cleanup->LCMS Data Data Processing LCMS->Data

Caption: Recommended workflow for this compound analysis.

References

Deoxidation of Fensulfothion oxon in gas chromatography and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the deoxidation of fensulfothion oxon during gas chromatography (GC) analysis.

Troubleshooting Guides and FAQs

Q1: I am observing a peak that corresponds to the deoxidized form of this compound in my GC analysis. What is causing this?

A1: The deoxidation of this compound to its corresponding sulfide form is a known issue that can occur in the gas chromatograph, particularly within the hot injection port or on the analytical column. This chemical transformation is often thermally induced and can be exacerbated by active sites in the GC system.[1][2] The result is a decreased response for this compound and the appearance of an unexpected peak for its deoxidized product.

Q2: My results for this compound are not reproducible and show significant peak tailing. Could this be related to deoxidation?

A2: Yes, poor reproducibility and peak tailing for organophosphorus pesticides like this compound are often linked to activity within the GC inlet.[2] Active sites on the liner or column can interact with the analyte, leading to degradation, which includes deoxidation, and resulting in poor peak shape and inconsistent results.[2]

Q3: How can I prevent the deoxidation of this compound during my GC analysis?

A3: There are several strategies to prevent the deoxidation of this compound:

  • Addition of a Protecting Agent: Adding a small amount of polyethylene glycol 300 (PEG300) to your sample solution has been shown to be an effective method for preventing the deoxidation of sulfoxides like this compound.[1]

  • Use of Deactivated Liners: Employing deactivated inlet liners can significantly reduce the number of active sites available for unwanted chemical reactions.[2]

  • Lowering Inlet Temperature: Since the deoxidation can be thermally driven, reducing the injection port temperature may help to minimize this degradation. However, the temperature must still be sufficient to ensure complete volatilization of the analyte.

  • On-Column Injection: For thermally labile compounds, on-column injection is an alternative technique that can minimize thermal degradation by introducing the sample directly onto the column at a lower temperature.

Q4: What is the recommended procedure for using PEG300 to prevent deoxidation?

A4: A detailed experimental protocol for the addition of PEG300 is provided in the "Experimental Protocols" section of this document. In general, a small volume of a dilute PEG300 solution is added to the sample just before injection into the GC.

Data Presentation

ParameterCondition Favoring DeoxidationPreventative Measure
Sample Matrix Absence of protecting agentsAddition of Polyethylene Glycol 300 (PEG300)[1]
GC Inlet Liner Standard, non-deactivated linerUse of a deactivated liner[2]
Inlet Temperature High temperaturesOptimization to the lowest feasible temperature
Injection Technique Split/Splitless injection at high temperaturesOn-column injection
System Activity Presence of active sites in the injector or columnRegular maintenance and use of inert components

Experimental Protocols

Protocol for the Prevention of this compound Deoxidation using Polyethylene Glycol 300 (PEG300)

Objective: To prevent the deoxidation of this compound during GC analysis by the addition of PEG300 to the sample solution.

Materials:

  • This compound standard solution

  • Polyethylene glycol 300 (PEG300)

  • Solvent for sample and standard preparation (e.g., acetone, ethyl acetate)

  • Autosampler vials with inserts

  • Micropipettes

Procedure:

  • Preparation of PEG300 Stock Solution: Prepare a 1% (w/v) stock solution of PEG300 in the analysis solvent. For example, dissolve 10 mg of PEG300 in 1 mL of solvent.

  • Sample Preparation: Prepare your this compound samples and standards in the desired solvent as per your routine analytical method.

  • Addition of PEG300: Just prior to analysis, add a small aliquot of the PEG300 stock solution to your prepared samples and standards in the autosampler vial. A common starting point is to add 1 µL of the 1% PEG300 stock solution to a 100 µL sample volume. The optimal amount may need to be determined empirically.

  • Vortexing: Gently vortex the vial for a few seconds to ensure thorough mixing of the PEG300 with the sample.

  • Analysis: Immediately place the vial in the autosampler tray and proceed with the GC analysis.

Note: The concentration of PEG300 should be optimized for your specific application to ensure effective prevention of deoxidation without interfering with the chromatography of other analytes.

Mandatory Visualization

G Troubleshooting Workflow for this compound Deoxidation cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solution Corrective Actions cluster_verification Verification Problem Unexpected peak corresponding to deoxidized this compound or poor reproducibility/peak shape CheckInlet Review GC Inlet Conditions: - Temperature - Liner type - Maintenance records Problem->CheckInlet Start Here CheckMethod Review Analytical Method: - Injection technique - Solvent Problem->CheckMethod OptimizeInlet Optimize Inlet Conditions: - Lower inlet temperature - Use a deactivated liner CheckInlet->OptimizeInlet If conditions are harsh or liner is not inert AddPEG Implement Protective Agent: Add Polyethylene Glycol 300 (PEG300) to sample solution CheckMethod->AddPEG Primary recommendation ChangeInjection Consider Alternative Injection: - On-column injection CheckMethod->ChangeInjection For thermally labile compounds Analyze Re-analyze sample AddPEG->Analyze OptimizeInlet->Analyze ChangeInjection->Analyze Result Problem Resolved? Analyze->Result Result->AddPEG No, try another action Result->OptimizeInlet No Result->ChangeInjection No End Document Solution and Continue Analysis Result->End Yes

Caption: Troubleshooting workflow for addressing the deoxidation of this compound in GC analysis.

G Proposed Deoxidation of this compound and its Prevention cluster_deoxidation Deoxidation Pathway (Undesirable) cluster_prevention Prevention Pathway FensulfothionOxon This compound (Analyte of Interest) DeoxidizedProduct Deoxidized this compound (Sulfide form) FensulfothionOxon->DeoxidizedProduct High Temperature & Active Sites in GC Inlet FensulfothionOxon_PEG This compound + PEG300 StableAnalyte Stable this compound (Analyzed Intact) FensulfothionOxon_PEG->StableAnalyte PEG300 masks active sites and/or stabilizes the analyte

Caption: Chemical pathway of this compound deoxidation and its prevention by PEG300.

References

Technical Support Center: Method Development for Simultaneous Analysis of Fensulfothion and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the simultaneous analysis of fensulfothion and its primary metabolites: fensulfothion sulfone, fensulfothion sulfide, and fensulfothion oxon. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of fensulfothion and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Incompatible solvent for LC injection. 3. Column degradation. 4. Inappropriate pH of the mobile phase (LC).1. Use a deactivated GC inlet liner and perform regular maintenance. Trim the first few centimeters of the GC column. 2. Ensure the final extract solvent is compatible with the initial mobile phase conditions for LC-MS/MS. Online dilution can improve peak shape for early eluting analytes.[1] 3. Replace the analytical column. 4. Adjust the mobile phase pH with a suitable additive like formic acid to ensure analytes are in a consistent ionic state.
Low Analyte Response / Poor Sensitivity 1. Matrix suppression in LC-MS/MS. 2. Thermal degradation of analytes in the GC inlet.[2][3][4] 3. Suboptimal MS/MS parameters (e.g., collision energy). 4. Analyte loss during sample preparation.1. Use matrix-matched standards for calibration. Dilute the final extract to reduce the concentration of co-eluting matrix components.[5][6] Optimize the cleanup step to remove interfering compounds. 2. Use a lower injection port temperature for GC-MS. Consider using a programmable temperature vaporizer (PTV) inlet or on-column injection.[2][3][4] Adding polyethylene glycol 300 (PEG300) to the test solution has been shown to prevent sulfoxide deoxidation in the ion source for similar compounds.[7] 3. Optimize collision energies and select the most abundant and specific MRM transitions for each analyte. 4. Evaluate each step of the sample preparation for analyte recovery. Ensure pH is controlled, especially for pH-sensitive metabolites.
Poor Reproducibility (%RSD > 20%) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability. 4. Sample degradation during storage.1. Ensure precise and consistent execution of all sample preparation steps, including accurate volume measurements and consistent shaking/vortexing times. 2. Use a stable isotope-labeled internal standard for each analyte if available to compensate for matrix effects. 3. Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a standard at regular intervals. 4. Store samples and extracts at low temperatures (e.g., -20°C) and protect from light.[8] Fensulfothion is stable under normal storage conditions but is more resistant to acids than bases.[9]
Contamination / Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated solvents, reagents, or glassware. 3. Contamination from the instrument (e.g., autosampler syringe, injection port).1. Implement a thorough needle wash program for the autosampler. Inject a solvent blank after a high-concentration sample. 2. Use high-purity solvents and reagents. Ensure all glassware is scrupulously cleaned. 3. Clean the injection port and replace the syringe as needed.
Inaccurate Quantification 1. Non-linearity of calibration curves. 2. Uncompensated matrix effects. 3. Incorrect internal standard selection or use. 4. Co-eluting interferences with the same MRM transition.1. Ensure the calibration range is appropriate for the expected sample concentrations. Use a sufficient number of calibration points. 2. Employ matrix-matched calibration or standard addition for quantification. 3. The internal standard should be chemically similar to the analyte and not present in the samples. Add the internal standard at the beginning of the sample preparation process. 4. Check for interferences by analyzing a blank matrix sample. If an interference is present, select a different, more specific MRM transition.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for the simultaneous analysis of fensulfothion and its metabolites, GC-MS/MS or LC-MS/MS?

A1: Both techniques can be used, but LC-MS/MS is generally preferred for the simultaneous analysis of fensulfothion and its polar and thermally labile metabolites (this compound and sulfoxide/sulfone metabolites). This is because the sulfoxide and sulfone metabolites can be prone to thermal degradation in the hot GC injector, leading to inaccurate quantification.[2][3][4][10] LC-MS/MS avoids high temperatures during sample introduction and is highly sensitive and selective.

Q2: What is the QuEChERS method and why is it recommended for sample preparation?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE).[11] It is recommended because it is a fast, simple, and effective method for extracting a wide range of pesticides from various matrices with low solvent consumption.[11]

Q3: How do I choose the right dSPE sorbents for my sample matrix?

A3: The choice of dSPE sorbents depends on the matrix composition:

  • General Matrices (e.g., most fruits and vegetables): A combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like fats, is commonly used.

  • Fatty Matrices (e.g., oils, nuts, avocado): Increased amounts of C18 or specialized sorbents like Z-Sep+ (containing zirconia) are effective for lipid removal.[12]

  • Pigmented Matrices (e.g., spinach, bell peppers): Graphitized Carbon Black (GCB) is very effective at removing pigments like chlorophyll.[13][14] However, GCB can also retain planar pesticides, so its use should be evaluated carefully for potential analyte loss.[13][14] Newer carbon-based sorbents like Carbon S offer good pigment removal with better recovery of planar analytes.[14]

Q4: What are matrix effects and how can I minimize them?

A4: Matrix effects are the alteration (suppression or enhancement) of the analyte signal in the mass spectrometer due to co-eluting compounds from the sample matrix.[5][6][15] This can lead to inaccurate quantification. To minimize matrix effects:

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank extract of the same matrix as your samples.

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering compounds.[5][6]

  • Improve Sample Cleanup: Use more effective dSPE sorbents to remove matrix components.

  • Optimize Chromatography: Improve the separation of your analytes from interfering compounds by adjusting the LC gradient or using a more selective column.

  • Use Internal Standards: Stable isotope-labeled internal standards are the gold standard for compensating for matrix effects as they behave very similarly to the analyte during ionization.

Q5: My recoveries for some metabolites are low. What should I do?

A5: Low recoveries can be due to several factors:

  • Analyte Loss During Extraction: Ensure the extraction solvent and conditions are optimal for all analytes. The buffered QuEChERS method often provides better recoveries for pH-sensitive pesticides.[10]

  • Analyte Loss During Cleanup: Some dSPE sorbents, like GCB, can adsorb certain analytes.[13][14] Test recoveries with and without the cleanup step to determine if this is the cause.

  • Analyte Degradation: Fensulfothion and its metabolites may be susceptible to degradation under certain pH or temperature conditions. Ensure samples are processed promptly and stored properly. Fensulfothion is more stable in acidic conditions.[9]

  • Inaccurate Spiking: Ensure spiking solutions are accurate and that the spike is added to the sample at the beginning of the extraction process.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the analysis of fensulfothion and related compounds. Data is compiled from methods for organophosphorus pesticides in various matrices, as specific comprehensive validation data for all fensulfothion metabolites simultaneously is limited.

AnalyteTechniqueMatrixLOQ (mg/kg)Recovery (%)RSD (%)
Fenthion & MetabolitesUHPLC-MS/MSBrown Rice, Chili Pepper, Orange, Potato, Soybean0.0170-120< 15.1
FensulfothionGC-MSGeneral0.01N/A< 2.1
General PesticidesLC-MS/MSVegetables0.01 - 0.0570-130< 20
General PesticidesGC-MS/MSFruits & Vegetables0.00270-120< 20

Note: The data for Fenthion, a structurally similar organophosphate, suggests that an LOQ of 0.01 mg/kg with good recovery and precision is achievable for fensulfothion and its metabolites using modern analytical techniques.[10]

Experimental Protocols

Sample Preparation: Modified QuEChERS Method for Vegetables
  • Homogenization: Homogenize the vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For acidic or base-sensitive analytes, a buffered system is recommended. Add the contents of a buffered extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.

    • The dSPE tube should contain 150 mg MgSO₄ (to remove water) and appropriate sorbents based on the matrix (see FAQ Q3). For a general vegetable matrix, 50 mg of PSA is a good starting point.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS analysis. For GC-MS/MS, a solvent exchange to a more volatile solvent like hexane or acetone may be necessary.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <2 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start at 95% A, decrease to 5% A over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 2 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)CE 1 (eV)Product Ion 2 (m/z)CE 2 (eV)
Fensulfothion309.0157.020125.025
Fensulfothion Sulfone325.0268.912191.024
This compound293.0157.018109.028
This compound Sulfone309.1253.016175.028

Note: MRM transitions and collision energies (CE) must be optimized for your specific instrument.

GC-MS/MS Analysis
  • GC System: Gas chromatograph with a temperature-programmable inlet

  • Inlet: Splitless or PTV. A deactivated liner is crucial.

  • Inlet Temperature: 250°C (may need to be optimized lower to prevent degradation)

  • Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow of ~1.2 mL/min

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 300°C).

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)CE 1 (eV)Product Ion 2 (m/z)CE 2 (eV)
Fensulfothion3082931612520
Fensulfothion Sulfone324109258135

Note: GC-MS/MS parameters, especially precursor ions, can vary. It is essential to optimize these on your instrument. The analysis of sulfoxide and sulfone metabolites by GC can be challenging due to potential thermal degradation.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Sample Homogenization (e.g., Vegetables, Soil) extraction 2. QuEChERS Extraction (Acetonitrile + Salts) sample->extraction cleanup 3. Dispersive SPE Cleanup (PSA, C18, GCB, etc.) extraction->cleanup final_extract 4. Final Extract cleanup->final_extract lcms LC-MS/MS final_extract->lcms Preferred for polar/labile metabolites gcms GC-MS/MS final_extract->gcms Alternative for parent compound quant 6. Quantification (Matrix-Matched Calibration) lcms->quant gcms->quant report 7. Reporting quant->report

Caption: General experimental workflow for the analysis of fensulfothion and its metabolites.

metabolic_pathway Fensulfothion Fensulfothion (P=S, S=O) Sulfone Fensulfothion Sulfone (P=S, SO2) Fensulfothion->Sulfone Reduction Fensulfothion->Sulfone Oxidation Fensulfothion->Sulfone Oxidation (S=O -> SO2) Oxon This compound (P=O, S=O) Fensulfothion->Oxon Oxidation (P=S -> P=O) Sulfide Fensulfothion Sulfide (P=S, S) Oxon_Sulfone This compound Sulfone (P=O, SO2) Sulfone->Oxon_Sulfone Oxidation (P=S -> P=O) Oxon->Oxon_Sulfone Oxidation (S=O -> SO2)

Caption: Metabolic pathway of fensulfothion in plants and animals.

troubleshooting_tree start Analytical Issue Encountered issue_type What is the nature of the issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Tailing/ Fronting sensitivity Low Sensitivity issue_type->sensitivity Low Response reproducibility Poor Reproducibility issue_type->reproducibility High %RSD sol_peak Check for active sites (GC). Adjust injection solvent (LC). Replace column. peak_shape->sol_peak sol_sens Use matrix-matched standards. Lower GC inlet temp. Optimize MS/MS parameters. sensitivity->sol_sens sol_repro Standardize sample prep. Use internal standards. Check instrument stability. reproducibility->sol_repro

Caption: Decision tree for troubleshooting common analytical issues.

References

Optimizing QuEChERS for Fensulfothion Oxon: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of fensulfothion oxon from various matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound using the QuEChERS method.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete extraction from the sample matrix.- Ensure the sample is thoroughly homogenized before extraction. - For dry samples, add water to rehydrate the matrix before adding acetonitrile.[1] - Increase the shaking/vortexing time during the extraction step to ensure thorough mixing.[2]
Analyte degradation during extraction.- Use a buffered QuEChERS method (e.g., citrate or acetate buffer) to maintain a stable pH, as this compound may be susceptible to pH-dependent degradation.[2]
Inappropriate dSPE cleanup sorbent.- this compound is a polar compound. Avoid excessive use of graphitized carbon black (GCB) which can adsorb planar analytes. A combination of PSA and C18 is often effective for removing interferences without significant loss of polar pesticides.[3]
High Variability in Results (High RSD) Inconsistent sample homogenization.- Implement a standardized homogenization procedure to ensure sample uniformity.
Inconsistent pipetting or weighing.- Calibrate and regularly check all pipettes and balances.
Matrix effects.- Employ matrix-matched calibration curves to compensate for signal suppression or enhancement.[4] - Further optimize the dSPE cleanup step to remove more interfering compounds.
Matrix Effects (Signal Suppression or Enhancement) Co-eluting matrix components interfering with ionization in the mass spectrometer.- Optimize the dSPE cleanup by testing different sorbents (e.g., PSA, C18, GCB) or a combination of them. For fatty matrices, C18 is crucial for lipid removal.[3] - Dilute the final extract to reduce the concentration of matrix components.[5] - Modify the chromatographic conditions to improve the separation of this compound from interfering compounds.[5]
Poor Peak Shape in Chromatogram Presence of co-extractives in the final extract.- Improve the dSPE cleanup step. - Ensure the final extract is properly filtered before injection.
Incompatibility of the final extract solvent with the mobile phase.- Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended QuEChERS protocol for this compound extraction?

A1: A citrate-buffered QuEChERS method is a good starting point for the analysis of fensulfothion and its metabolites, including the oxon form.[4] The general steps are outlined in the experimental protocol section below. The choice of dSPE sorbent for cleanup is critical and should be optimized based on the sample matrix.

Q2: Which dSPE sorbents are best for cleaning up this compound extracts?

A2: For general purpose cleanup of fruit and vegetable extracts, a combination of primary secondary amine (PSA) and magnesium sulfate is often sufficient.[6] For matrices with higher fat content, the addition of C18 is recommended to remove lipids.[3] If pigments are an issue, a small amount of graphitized carbon black (GCB) can be used, but its effect on this compound recovery should be evaluated as it can adsorb planar molecules.

Q3: How can I minimize matrix effects for this compound analysis?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge.[7][8] To mitigate these, you can:

  • Use matrix-matched standards for calibration: This is a highly effective way to compensate for matrix effects.[4]

  • Optimize the cleanup step: A cleaner extract will have fewer co-extractives to interfere with the analyte signal. Experiment with different dSPE sorbents.

  • Dilute the sample extract: This reduces the concentration of interfering matrix components.[5]

Q4: What are acceptable recovery and precision values for this compound?

A4: According to SANTE guidelines, which are widely adopted, mean recoveries should be within the range of 70-120%, with a relative standard deviation (RSD) of ≤20%.[3][4]

Experimental Protocols

Citrate-Buffered QuEChERS Extraction for this compound

This protocol is adapted from methods used for fenthion and its metabolites.[4]

1. Sample Preparation:

  • Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to achieve a total water content of about 80% and allow to rehydrate.[1][9]

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate citrate buffer salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing magnesium sulfate and a suitable sorbent combination (e.g., PSA and C18).

  • Vortex for 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Data Presentation: Expected Recovery of Fensulfothion Analogs

The following table summarizes recovery data for fenthion and its oxon metabolite from various matrices using a citrate-buffered QuEChERS method, which can serve as a reference for expected performance with this compound.

Analyte Matrix Spiking Level (mg/kg) Recovery (%) RSD (%) Reference
FenthionBrown Rice0.0170.3 - 85.4≤ 15.1[4]
Chili Pepper0.0185.1 - 98.7≤ 15.1[4]
Orange0.0175.6 - 90.2≤ 15.1[4]
Fenthion OxonBrown Rice0.0171.9 - 88.2≤ 15.1[4]
Chili Pepper0.0190.1 - 106.1≤ 15.1[4]
Orange0.0180.4 - 95.3≤ 15.1[4]

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis Sample Homogenized Sample (10-15g) Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Vortex/Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take Aliquot of Supernatant Centrifuge1->Supernatant dSPE_Tube Add to dSPE Tube (MgSO4 + Sorbents) Supernatant->dSPE_Tube Vortex2 Vortex (1 min) dSPE_Tube->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: General workflow for the QuEChERS method.

Troubleshooting_Logic Start Low Recovery? Homogenization Check Homogenization Start->Homogenization Yes End Recovery Improved Start->End No Hydration Check Sample Hydration (if dry) Homogenization->Hydration Shaking Increase Shaking Time Hydration->Shaking Buffered Use Buffered Method? Shaking->Buffered dSPE Optimize dSPE Sorbents Buffered->dSPE Yes Buffered->End No, already using dSPE->End

Caption: Troubleshooting logic for low recovery issues.

References

Troubleshooting poor peak shape in Fensulfothion oxon chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fensulfothion Oxon Chromatography

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of this compound, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for this compound in my chromatogram?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in the chromatography of active polar compounds like this compound. This is often due to secondary interactions between the analyte and active sites within the chromatographic system.[1][2]

Potential Causes & Solutions:

  • Active Sites in the System: this compound, as a polar organophosphorus compound, is susceptible to unwanted interactions with active silanol groups in the GC inlet liner or on the LC column's stationary phase.[1][2] These interactions can delay the elution of a portion of the analyte, causing the peak to tail.

    • Solution: Use high-quality, deactivated inlet liners. For LC, consider using an "end-capped" column where residual silanol groups are treated to reduce these secondary interactions.[2] Regularly conditioning the column according to the manufacturer's guidelines can also help passivate active sites.[1]

  • Column Contamination: The accumulation of non-volatile matrix components or impurities from the carrier gas/mobile phase on the column can create new active sites.[1]

    • Solution: Ensure the use of high-purity carrier gases or mobile phase solvents and install appropriate purifiers.[1] Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS to minimize matrix introduction.[3][4][5][6] If contamination is suspected, flushing the column with a strong solvent may help.

  • Column Degradation or Bed Deformation: Over time and with many injections, the column's stationary phase can degrade, or voids can form in the packing material at the column inlet.[1][2] This disruption of the packed bed can lead to distorted peak shapes.[2]

    • Solution: If a void is suspected, reversing and washing the column might resolve the issue.[2] Using a guard column or an in-line filter can protect the analytical column from particulate matter and extend its lifetime.[2][7] If the column is chemically degraded, it will need to be replaced.[1]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger or has a very different polarity compared to the mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase to ensure proper focusing at the head of the column.[1]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing as the excess analyte travels through the column more quickly.[2][8]

    • Solution: Dilute the sample or reduce the injection volume.[1][2] If all peaks in the chromatogram are tailing, this is a likely cause.[2]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.

Potential Causes & Solutions:

  • Inappropriate Sample Solvent: Using a sample solvent that is too strong compared to the mobile phase can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.[1]

    • Solution: Re-dissolve the sample in a weaker solvent or in the mobile phase itself.

  • Column Overload: While often associated with tailing, severe column overload can also manifest as peak fronting, sometimes creating a "right-triangle" peak shape.[8]

    • Solution: Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.[8]

  • Low Initial Temperature (GC-specific): For gas chromatography, an initial oven temperature that is too low can sometimes lead to poor volatilization and focusing of the analyte on the column, which may contribute to peak fronting.[1]

    • Solution: Try increasing the initial oven temperature to improve analyte focusing at the start of the run.[1]

Data Presentation: Mobile Phase Optimization

The composition of the mobile phase is a critical factor affecting peak shape and sensitivity in LC-MS/MS analysis.[3][9] The following table summarizes different mobile phase compositions used for the analysis of this compound and related compounds, which can be used as a starting point for method development.

Mobile Phase ComponentSet ASet BSet C (Recommended)
Aqueous Phase (A) Water + 0.1% Formic AcidWater + 5 mM Ammonium Formate + 0.1% Formic AcidWater + 0.1% Formic Acid
Organic Phase (B) Acetonitrile + 0.1% Formic AcidMethanol + 5 mM Ammonium Formate + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Outcome Summary Standard performance.High signal intensity for this compound sulfoxide.[3][9]Showed the greatest sensitivity for Fenthion and most of its metabolites.[3][9][10]

Data adapted from a study on Fenthion and its metabolites, including oxon analogs.[3][9]

Experimental Protocols

Protocol: Column Conditioning and Passivation (GC & LC)

This protocol outlines a general procedure to clean and passivate a column, which can help resolve peak tailing caused by contamination or active sites.

Objective: To remove contaminants and deactivate the column to improve peak shape.

Materials:

  • High-purity solvents (appropriate for the column phase, e.g., hexane, methanol, acetonitrile, water)

  • Chromatography system (GC or LC)

  • Guard column (recommended to be removed during conditioning)

Procedure:

  • Disconnect the Column from the Detector: To prevent contaminants from entering the detector, disconnect the column outlet.

  • Initial Flush (Low Polarity Solvent):

    • Set the oven/column compartment to a moderate temperature (e.g., 40 °C).

    • Flush the column with a non-polar solvent (e.g., hexane for reversed-phase LC) at a low flow rate for 30-60 minutes to remove non-polar contaminants.

  • Intermediate Flush (Intermediate Polarity Solvent):

    • Flush the column with a solvent of intermediate polarity (e.g., isopropanol or acetonitrile) for 30-60 minutes.

  • High Polarity Flush (Aqueous Solvent - for LC):

    • For LC columns, flush with high-purity water (or mobile phase without buffer salts) for 30-60 minutes.

  • High-Temperature Conditioning (GC-specific):

    • For GC, after flushing, set a low carrier gas flow rate.

    • Program the oven to ramp up to the column's maximum isothermal temperature limit (or 20 °C above the final method temperature, whichever is lower).

    • Hold at this temperature for 1-2 hours to "bake out" any remaining volatile contaminants.

  • Equilibration:

    • Cool the oven/column compartment back to the initial method temperature.

    • Reconnect the column to the detector.

    • Flow the mobile phase/carrier gas under initial method conditions until a stable baseline is achieved (at least 30 minutes).

  • Test Performance: Inject a standard solution to evaluate the peak shape post-conditioning.

Visualizations

G Troubleshooting Workflow for Poor Peak Shape cluster_tailing Tailing Causes cluster_fronting Fronting Causes start Poor Peak Shape Observed (Tailing or Fronting) tailing Is the Peak Tailing? start->tailing tailing->tailing_yes Yes tailing->fronting No cause_activity Cause: Active Sites (Column/Liner) cause_contam Cause: Contamination cause_overload_t Cause: Column Overload sol_activity Solution: Use Deactivated Liner, Condition/Replace Column cause_activity->sol_activity sol_contam Solution: Use Guard Column, Improve Sample Prep cause_contam->sol_contam sol_overload_t Solution: Dilute Sample, Reduce Injection Volume cause_overload_t->sol_overload_t cause_solvent Cause: Strong Sample Solvent cause_overload_f Cause: Column Overload sol_solvent Solution: Use Weaker Solvent or Mobile Phase cause_solvent->sol_solvent sol_overload_f Solution: Dilute Sample, Reduce Injection Volume cause_overload_f->sol_overload_f

Caption: Troubleshooting workflow for poor peak shape.

G Analyte Interaction with Active Sites cluster_column Stationary Phase Surface p1 p2 p3 p4 p5 p6 silanol Active Silanol Group (Si-OH) analyte_free This compound (Normal Elution) analyte_free->p3 Primary Interaction (Desired) peak Resulting Tailing Peak analyte_interact This compound (Delayed Elution) analyte_interact->silanol Secondary Interaction (Causes Tailing)

Caption: Interaction of polar analytes with active sites.

References

Technical Support Center: Analysis of Fensulfothion and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Fensulfothion oxon during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample analysis?

A1: this compound is a major metabolite of the organophosphorus insecticide Fensulfothion.[1] It is formed through the oxidation of the parent compound. The primary concern regarding its stability stems from its susceptibility to degradation, primarily through hydrolysis and further oxidation, during sample preparation and analysis.[1] This degradation can lead to inaccurate quantification of the analyte, compromising the reliability of experimental results. This compound is also of toxicological significance, making its accurate measurement critical for risk assessment.

Q2: What are the main degradation pathways for this compound during sample preparation?

A2: The two primary degradation pathways for this compound are:

  • Hydrolysis: The ester linkage in this compound is susceptible to cleavage by water, a process that is significantly influenced by pH.[2] Alkaline conditions, in particular, can accelerate the rate of hydrolysis.

  • Oxidation: As an oxon, it is already in an oxidized state compared to the parent Fensulfothion. However, further oxidative processes can occur, leading to the formation of other degradation products.

Q3: Which sample preparation techniques are recommended for the analysis of Fensulfothion and its metabolites?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and recommended technique for the extraction of Fensulfothion and its metabolites from various matrices, including fruits, vegetables, and other agricultural products.[1][3] This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a clean-up step using dispersive solid-phase extraction (dSPE).[3][4] Modifications to the standard QuEChERS protocol may be necessary depending on the specific matrix.

Q4: How can I minimize the degradation of this compound during the QuEChERS procedure?

A4: To minimize degradation, consider the following:

  • pH Control: Since this compound is more susceptible to hydrolysis under alkaline conditions, using a buffered QuEChERS method is crucial. The use of citrate or acetate buffers helps to maintain a slightly acidic to neutral pH during extraction, which can significantly improve the stability of pH-sensitive pesticides.[1]

  • Temperature Control: Perform the extraction and sample handling steps at low temperatures (e.g., on ice or in a refrigerated environment). Higher temperatures can increase the rate of hydrolysis and other degradation reactions.[2]

  • Minimize Time: Process samples as quickly as possible to reduce the time the analyte is in solution and exposed to potentially degradative conditions.

  • Solvent Choice: Acetonitrile is the most common and generally recommended solvent for QuEChERS as it provides good extraction efficiency for a broad range of pesticides.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Low recovery of this compound Degradation during extraction: The pH of the sample matrix or extraction solvent may be too high, leading to hydrolysis.1. Verify pH: Check the pH of your sample homogenate and extraction solvent. 2. Use Buffered QuEChERS: Employ a QuEChERS method that includes buffering salts (e.g., citrate or acetate buffer) to maintain a stable, slightly acidic pH (e.g., pH 5-6).[1] 3. Work at Low Temperatures: Keep samples and extracts cold (e.g., on ice) throughout the preparation process.
Inefficient extraction: The chosen solvent or extraction time may not be optimal for your specific matrix.1. Optimize Extraction: Ensure thorough homogenization of the sample. 2. Solvent Compatibility: While acetonitrile is standard, for certain matrices, alternative solvents or solvent mixtures might improve recovery. However, always validate any changes to the method.
Inconsistent or non-reproducible results Variable degradation: Inconsistent timing of sample processing or temperature fluctuations between samples can lead to varying levels of degradation.1. Standardize Workflow: Ensure that all samples are processed for the same duration and under the same temperature conditions. 2. Use of Internal Standards: Incorporate a suitable internal standard early in the sample preparation process to correct for analyte loss during preparation and analysis.
Matrix effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.1. Optimize Clean-up: The dispersive SPE clean-up step in QuEChERS is critical. For complex matrices, you may need to use a combination of sorbents (e.g., PSA, C18, GCB) to effectively remove interferences.[4] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same preparation procedure as the samples to compensate for matrix effects.[1]
Presence of unexpected peaks or degradation products Analyte degradation: Peaks corresponding to hydrolysis or oxidation products of this compound may be observed.1. Confirm Identity: Use a high-resolution mass spectrometer or acquire MS/MS spectra to identify the unknown peaks. 2. Review Sample Handling: Re-evaluate the sample preparation workflow for potential causes of degradation, such as prolonged exposure to high pH, elevated temperatures, or light.

Experimental Protocols

Modified QuEChERS Protocol for Fensulfothion and its Metabolites

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) to a uniform consistency. For dry samples, a pre-hydration step may be necessary.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If using an internal standard, add it at this stage.

  • Add the appropriate buffered QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and a citrate buffer).[1]

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Clean-up:

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL dSPE tube containing a mixture of sorbents. A common combination for general food matrices is primary secondary amine (PSA) and anhydrous magnesium sulfate. For matrices with high fat content, C18 may be included. For pigmented samples, graphitized carbon black (GCB) might be necessary, but be aware that it can retain planar pesticides.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at high speed (e.g., ≥10,000 x g) for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up extract and transfer it to an autosampler vial.

  • The extract can be directly analyzed by LC-MS/MS or may require solvent exchange for GC-MS/MS analysis.

Instrumental Analysis Parameters

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

  • Column: A C18 reversed-phase column is commonly used for the separation of Fensulfothion and its metabolites.[1]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[1]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions per analyte for confirmation. Specific MRM transitions for this compound should be optimized on the instrument.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry):

  • Inlet: A split/splitless or PTV inlet is typically used.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase, is often employed.

  • Carrier Gas: Helium or hydrogen.

  • Ionization: Electron Ionization (EI).

  • Detection: Multiple Reaction Monitoring (MRM) for quantification and confirmation.

Visualizations

Fensulfothion_Degradation_Pathway Fensulfothion Fensulfothion Fensulfothion_Oxon This compound Fensulfothion->Fensulfothion_Oxon Oxidation Hydrolysis_Products Hydrolysis Products Fensulfothion_Oxon->Hydrolysis_Products Hydrolysis (pH, Temp dependent) Further_Oxidation_Products Further Oxidation Products Fensulfothion_Oxon->Further_Oxidation_Products Oxidation

Caption: Degradation pathway of Fensulfothion to its oxon metabolite and subsequent degradation products.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up Homogenization 1. Sample Homogenization Extraction 2. Extraction (Acetonitrile + Buffered Salts) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE (Supernatant + Sorbents) Centrifugation1->dSPE Transfer Supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Analysis 6. Instrumental Analysis (LC-MS/MS or GC-MS/MS) Centrifugation2->Analysis Final Extract

Caption: A generalized workflow for the QuEChERS sample preparation method.

References

Calibration curve issues in Fensulfothion oxon quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fensulfothion oxon quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analytical quantification of this compound, with a particular focus on calibration curve challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound not linear?

A1: Deviation from linearity in calibration curves for this compound can be attributed to several factors. At high concentrations, detector saturation can occur, leading to a plateau in the signal response. Conversely, at very low concentrations, issues such as analyte degradation or adsorption to surfaces within the analytical system can cause non-linearity.[1] The chemical properties of this compound and its interaction with the analytical instrumentation and sample matrix can also influence the linearity of the response.[1][2] It is also important to ensure that the chosen calibration model (e.g., linear, quadratic) accurately fits the data, as forcing a linear model on an inherently non-linear response will result in poor accuracy.[3][4]

Q2: What are matrix effects and how do they affect this compound quantification?

A2: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[2] In the analysis of this compound, co-extracted compounds from the sample matrix (e.g., food, soil) can either enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to an overestimation or underestimation of its concentration, respectively.[5][6] This can significantly impact the accuracy and reproducibility of the quantification.[7] For instance, in LC-MS/MS analysis, signal suppression is a common phenomenon for this compound in various food matrices.[6]

Q3: How can I minimize matrix effects for this compound analysis?

A3: Several strategies can be employed to minimize matrix effects. The most common and effective approach is the use of matrix-matched calibration standards.[5][6][7] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[7] Other techniques include additional sample clean-up steps to remove interfering matrix components, dilution of the sample extract, or the use of an isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.[6][7]

Q4: What is the best way to prepare samples for this compound analysis?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for the analysis of pesticide residues, including this compound, in various matrices.[6][8] This method typically involves an extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[6][9] The specific QuEChERS protocol may need to be optimized depending on the sample matrix.[6]

Q5: How should I store my this compound standard solutions?

A5: To minimize degradation, this compound stock and working standard solutions should be stored at low temperatures, preferably in a freezer at -20°C, and protected from light and moisture.[10][11] It is crucial to use tightly sealed containers to prevent solvent evaporation.[10] The stability of the standards should be periodically verified, especially if they are used beyond their recommended expiry date.[11][12]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the quantification of this compound.

Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve

Possible Cause Suggested Solution
Inappropriate calibration range Narrow or shift the calibration range. High concentrations can lead to detector saturation, while very low concentrations may be affected by background noise or analyte adsorption.[1]
Incorrect calibration model Evaluate a different regression model, such as a quadratic fit, especially if the response is inherently non-linear.[3] However, ensure the chosen model is justified and validated.
Standard degradation Prepare fresh calibration standards from a reliable stock solution. Ensure proper storage of standards at low temperatures and protected from light.[10][11]
Instrumental issues Check for and clean any contamination in the injector, ion source, or mass spectrometer.[13] Ensure proper functioning of the chromatographic system (e.g., column, mobile phase).
Matrix effects in matrix-matched calibration If using matrix-matched standards, ensure the blank matrix is truly free of this compound and that the matrix concentration is consistent across all calibration levels.[14]

Issue 2: High Variability Between Replicate Injections

Possible Cause Suggested Solution
Inconsistent injection volume Check the autosampler for proper functioning and ensure the syringe is clean and free of air bubbles.[13]
Sample instability in the autosampler Investigate the stability of this compound in the sample extract at the autosampler temperature.[11] If degradation is observed, consider cooling the autosampler or reducing the sequence run time.
Matrix components affecting instrument performance Implement a more rigorous sample clean-up procedure to remove interfering matrix components.[7] Diluting the sample extract can also help mitigate this issue.[6]
System contamination Clean the injector, column, and mass spectrometer source to remove any accumulated residues from previous injections.[13]

Issue 3: Significant Signal Suppression or Enhancement

Possible Cause Suggested Solution
Strong matrix effects The primary solution is to use matrix-matched calibration standards.[5][6] This involves preparing your calibration standards in a blank extract of the same matrix as your samples.
Insufficient sample clean-up Optimize the sample preparation method to better remove co-extracted matrix components. This may involve using different sorbents in the d-SPE step of the QuEChERS method.[7]
Chromatographic co-elution Adjust the chromatographic method (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components.[7]
Use of an internal standard Employ a stable isotope-labeled internal standard for this compound. This can help to compensate for signal variability caused by matrix effects.[7]

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis from various studies.

Table 1: Linearity and Limit of Quantitation (LOQ) Data

Analytical MethodMatrixCalibration Range (µg/mL)Correlation Coefficient (r²)LOQ (mg/kg)Reference
UHPLC-MS/MSBrown Rice, Chili Pepper, Orange, Potato, Soybean0.0025 - 0.1>0.990.01[6]
LC-MS/MSMultiple Food Matrices0.001 - 0.050Not specified0.01[9]
LC-MS OrbitrapSpiked Spinach0.001 - 0.2500.9975Not specified[15]

Table 2: Recovery Data for this compound

Analytical MethodMatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Reference
UHPLC-MS/MSBrown Rice, Chili Pepper, Orange, Potato, Soybean0.01, 0.05, 0.171.9 - 106.1<15.1[6]

Experimental Protocols

Protocol: Quantification of this compound in Food Matrices using QuEChERS and LC-MS/MS

This protocol provides a general workflow for the analysis of this compound. Optimization may be required for specific matrices and instrumentation.

  • Sample Preparation (QuEChERS)

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer the aliquot to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium formate.[6]

    • Injection Volume: 5-10 µL.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound for quantification and confirmation.

  • Calibration

    • Prepare a series of matrix-matched calibration standards by spiking known concentrations of a this compound standard solution into blank matrix extract obtained from the sample preparation step.

    • The calibration range should bracket the expected concentration of this compound in the samples.[6]

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Use a linear or quadratic regression with appropriate weighting.

Visualizations

Troubleshooting_Workflow start Start: Calibration Curve Issue poor_linearity Poor Linearity (R² < 0.99) start->poor_linearity high_variability High Variability in Replicates start->high_variability signal_issue Signal Suppression/Enhancement start->signal_issue problem problem check check solution solution end_node End: Problem Resolved check_range Is calibration range appropriate? poor_linearity->check_range Check first check_injection Is injection consistent? high_variability->check_injection check_cleanup Is sample cleanup sufficient? signal_issue->check_cleanup check_standards Are standards fresh and properly stored? check_range->check_standards Yes adjust_range Adjust concentration range check_range->adjust_range No check_standards->end_node Yes prepare_fresh Prepare fresh standards check_standards->prepare_fresh No check_cleanup->end_node Yes improve_cleanup Improve sample cleanup / Use matrix-matched standards check_cleanup->improve_cleanup No check_injection->end_node Yes check_autosampler Check autosampler and syringe check_injection->check_autosampler No adjust_range->end_node prepare_fresh->end_node improve_cleanup->end_node check_autosampler->end_node

Caption: Troubleshooting workflow for this compound calibration curve issues.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification homogenize Homogenize Sample extract Extract with Acetonitrile & Salts homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 filter Filter centrifuge2->filter inject Inject into LC-MS/MS filter->inject acquire Acquire Data (MRM) inject->acquire calibrate Generate Matrix-Matched Calibration Curve acquire->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for this compound quantification.

References

Selecting the appropriate internal standard for Fensulfothion oxon analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate internal standard for the analysis of fensulfothion oxon.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

The ideal internal standard is an isotopically labeled version of this compound (e.g., this compound-d10). This is because it shares near-identical chemical and physical properties with the analyte, leading to similar behavior during sample preparation, extraction, and chromatographic analysis. However, a commercially available isotopically labeled this compound is not readily found.

Q2: Since an isotopically labeled standard is unavailable, what is the next best option?

In the absence of an isotopically labeled analog, a structural analog is the recommended alternative. The selected compound should mimic the chemical behavior of this compound as closely as possible.

Q3: What are some recommended structural analogs for this compound?

A suitable option is Triphenyl Phosphate (TPP) . TPP is a non-halogenated organophosphate ester, making it structurally related to this compound. It is commonly used as an internal standard in the analysis of organophosphorus pesticides. Another approach is to use an organophosphate pesticide that is not expected to be present in the samples being analyzed.

Q4: When should the internal standard be introduced into the experimental workflow?

The internal standard should be added to the sample at the very beginning of the sample preparation process.[1] This allows it to compensate for any analyte loss that may occur during extraction, cleanup, and concentration steps.

Troubleshooting Guide

Issue 1: The internal standard peak is not detected or has a very low signal.

  • Possible Cause 1: Degradation of the internal standard.

    • Solution: Verify the stability of the internal standard in the sample matrix and under the analytical conditions. This compound and similar organophosphates can be susceptible to degradation. Ensure that the pH of the extraction and final solutions is controlled.

  • Possible Cause 2: Inappropriate concentration.

    • Solution: The concentration of the internal standard should be within the linear range of the detector and ideally close to the expected concentration of the analyte. Prepare a calibration curve for the internal standard to determine the optimal concentration range.

  • Possible Cause 3: Matrix effects.

    • Solution: The sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer source. A thorough sample cleanup, such as the one provided by the QuEChERS method, can help to minimize matrix effects.[2] If matrix effects persist, matrix-matched calibration standards should be used.[2]

Issue 2: The recovery of the internal standard is low or highly variable.

  • Possible Cause 1: Inefficient extraction.

    • Solution: Ensure that the chosen extraction solvent and method are suitable for both the analyte and the internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides from various matrices.[2]

  • Possible Cause 2: Loss during sample cleanup.

    • Solution: The solid-phase extraction (SPE) sorbent used in the cleanup step may be retaining the internal standard. Evaluate different SPE sorbents to find one that provides a good balance between matrix component removal and analyte/internal standard recovery.

  • Possible Cause 3: Volatilization.

    • Solution: If a solvent evaporation step is used to concentrate the sample, ensure that the temperature is not too high, which could lead to the loss of the internal standard.

Issue 3: The internal standard co-elutes with an interfering peak from the matrix.

  • Possible Cause 1: Insufficient chromatographic resolution.

    • Solution: Optimize the chromatographic conditions (e.g., column type, mobile phase gradient, temperature program) to achieve baseline separation of the internal standard from any interfering peaks.

  • Possible Cause 2: Matrix interference.

    • Solution: Enhance the sample cleanup procedure to remove the interfering matrix components. This may involve using a different combination of SPE sorbents.

Experimental Protocol: this compound Analysis using QuEChERS and LC-MS/MS with Triphenyl Phosphate (TPP) as Internal Standard

This protocol provides a general framework. Optimization and validation are essential for specific matrices.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known amount of Triphenyl Phosphate (TPP) internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for this type of analysis.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and TPP need to be determined and optimized.

Quantitative Data Summary

The following table presents typical performance data for the analysis of organophosphate pesticides using methods similar to the one described above. Actual results will vary depending on the specific matrix, instrumentation, and validation.

ParameterThis compoundTriphenyl Phosphate (Internal Standard)
Linearity (r²) > 0.99> 0.99
Limit of Quantification (LOQ) 0.5 - 10 µg/kgNot Applicable
Repeatability (RSD) < 15%< 15%
Recovery 70 - 120%70 - 120%

Data is illustrative and based on typical performance characteristics found in the literature for organophosphate pesticide analysis.[2]

Diagrams

internal_standard_selection_workflow start Start: Need for this compound Analysis check_iso Isotopically Labeled This compound Available? start->check_iso use_iso Use Isotopically Labeled Internal Standard check_iso->use_iso Yes search_analog Identify Structural Analogs check_iso->search_analog No validate Method Validation: - Specificity - Linearity - Accuracy - Precision use_iso->validate select_tpp Select Triphenyl Phosphate (TPP) or other suitable OP pesticide search_analog->select_tpp select_tpp->validate end Routine Analysis validate->end

Caption: Workflow for selecting an internal standard for this compound analysis.

quechers_workflow sample 1. Homogenized Sample add_solvent_is 2. Add Acetonitrile & Internal Standard (TPP) sample->add_solvent_is add_salts 3. Add QuEChERS Salts add_solvent_is->add_salts extract 4. Shake & Centrifuge add_salts->extract cleanup 5. Dispersive SPE Cleanup extract->cleanup analyze 6. LC-MS/MS Analysis cleanup->analyze

Caption: QuEChERS experimental workflow for this compound analysis.

References

Validation & Comparative

A Researcher's Guide to Fensulfothion Oxon Certified Reference Materials for Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in analytical method validation, the selection of a suitable certified reference material (CRM) is a critical first step to ensure data accuracy and reliability. This guide provides a comparative overview of commercially available Fensulfothion Oxon CRMs, details a representative analytical methodology, and outlines the workflow for its use in method validation.

This compound is a metabolite of the organophosphorus insecticide fensulfothion. Its accurate quantification is essential for food safety and environmental monitoring.[1] Certified reference materials provide a benchmark for this analysis, ensuring that laboratory results are traceable and comparable.

Comparative Analysis of this compound CRMs

The selection of a CRM should be based on factors such as purity, concentration, format, and the certification provided. Below is a summary of this compound and related CRM offerings from various suppliers.

Supplier/BrandProduct NamePurityFormatAvailable QuantitiesCertification/Grade
Sigma-Aldrich (PESTANAL®) This compoundAnalytical StandardNeatNot specifiedPESTANAL®, Analytical Standard
Honeywell Fluka This compoundmin. 99% (HPLC)Analytical Standard25 mgAnalytical Standard
LabStandard® Fensulfothion-Oxon-Sulfone≥ 95%Neat10 mg, 25 mgCertified Reference Material (CRM)
HPC Standards GmbH Fenthion-oxon-sulfoneHigh-purityNot specifiedNot specifiedReference Material
Chromservis (Dr. Ehrenstorfer) Fensulfothion-oxon-sulfoneCertifiedNeat50 mgCertified, ISO 9001
Crescent Chemical Co Inc FENSULFOTHION-OXONNot specifiedNeat50 mgMetabolite

Note: Data is compiled from publicly available information on supplier websites. For the most current and detailed specifications, please refer to the Certificate of Analysis (CoA) from the respective supplier.[1][2][3][4][5][6]

Experimental Protocol: Quantification of this compound using LC-MS/MS

A common and highly sensitive method for the determination of this compound in various matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7] The following is a generalized protocol for method validation.

1. Standard Preparation:

  • Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of working standards for calibration curve construction. The concentration range should bracket the expected concentration of the analyte in the samples.

2. Sample Preparation (QuEChERS Method):

  • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.[8]

  • Homogenize the sample (e.g., fruit, vegetable, or soil).

  • Weigh a representative portion of the homogenized sample into a centrifuge tube.

  • Add acetonitrile and internal standard.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

  • Centrifuge the tube to separate the layers.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifuge and collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.[8]

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is common for this compound.[8]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification and quantification.[9][10]

4. Method Validation Parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrument response. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[8]

  • Accuracy (Recovery): The closeness of the measured value to the true value, determined by analyzing spiked blank matrix samples at different concentration levels. Recoveries between 70% and 120% are typically acceptable.[11][12]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), which should ideally be ≤15%.[8][11]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[8]

  • Matrix Effects: The alteration of the analyte's ionization efficiency due to co-eluting matrix components. This can be assessed by comparing the response of the analyte in a pure solvent standard to that in a matrix-matched standard.[8]

Workflow for CRM in Method Validation

The following diagram illustrates the logical workflow for utilizing a this compound CRM in the validation of an analytical method.

Method_Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_val Validation & Analysis CRM Select & Procure This compound CRM StockSol Prepare Stock Solution CRM->StockSol WorkStd Prepare Working Standards (Calibration Curve) StockSol->WorkStd SpikeSol Prepare Spiking Solutions StockSol->SpikeSol LCMS LC-MS/MS Analysis WorkStd->LCMS SamplePrep Sample Preparation (e.g., QuEChERS) SamplePrep->LCMS Spike Spike Blank Matrix with CRM Solution Spike->SamplePrep Linearity Linearity LCMS->Linearity Accuracy Accuracy (Recovery) LCMS->Accuracy Precision Precision (RSD) LCMS->Precision LOQ LOQ & LOD LCMS->LOQ Matrix Matrix Effects LCMS->Matrix Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Matrix->Report

Workflow for utilizing a CRM in analytical method validation.

This structured approach, beginning with the careful selection of a certified reference material and culminating in a comprehensive validation report, is fundamental to generating high-quality, defensible analytical data in any scientific or regulatory setting.

References

Fensulfothion's Oxon Metabolite Exhibits Markedly Higher Toxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Fensulfothion, an organophosphate insecticide and nematicide, undergoes metabolic activation in vivo to its oxygen analog, fensulfothion oxon. This transformation significantly potentiates its toxicity, primarily through a more potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comparative overview of the toxicity of fensulfothion and this compound, supported by experimental data on their acute toxicity and enzyme inhibition, along with the methodologies used in these assessments.

Executive Summary

Data Presentation: Comparative Toxicity

The following tables summarize the available quantitative data comparing the toxicity of fensulfothion and this compound.

Table 1: Acute Lethal Toxicity Data
Compound Species Route of Administration LD50 Value (mg/kg)
FensulfothionRat (female)Oral2.2[1]
FensulfothionRat (male)Oral10.5[1]
FensulfothionRat (female)Dermal3.5[1]
FensulfothionRat (male)Dermal30.0[1]
This compoundRatOralData not available
This compoundRatDermalData not available
Table 2: Acetylcholinesterase (AChE) Inhibition
Compound Inhibitory Potency
FensulfothionWeak inhibitor
This compound500 to 2,000 times more active in inhibiting cholinesterase than fensulfothion.
Table 3: Aquatic Toxicity
Compound Species 96-hour LC50 (µg/L)
FensulfothionDaphnia magna8.7
This compoundDaphnia magna0.12

Mechanism of Enhanced Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerves, paralysis, and ultimately death.

Fensulfothion itself is a relatively weak inhibitor of AChE. However, upon entering the body, it is metabolized by enzymes, primarily in the liver, to this compound. This metabolic conversion involves the substitution of the sulfur atom with an oxygen atom, a process known as oxidative desulfuration. The resulting oxon is a much more potent inhibitor of AChE, fitting more effectively into the active site of the enzyme and phosphorylating it, thereby rendering it inactive.

dot

Fensulfothion Fensulfothion (Weak AChE Inhibitor) Metabolism Metabolic Activation (Oxidative Desulfuration in Liver) Fensulfothion->Metabolism In vivo Fensulfothion_Oxon This compound (Potent AChE Inhibitor) Metabolism->Fensulfothion_Oxon Inhibition Inhibition Fensulfothion_Oxon->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Target Enzyme Toxicity Neurotoxicity Inhibition->Toxicity

Caption: Metabolic activation of fensulfothion to the more toxic this compound.

Experimental Protocols

Acute Oral LD50 Toxicity Study in Rats

The determination of the acute oral LD50 (the dose that is lethal to 50% of the test animals) is a standard procedure in toxicology to assess the short-term poisonous potential of a substance.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Test Animals: Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strain), typically 8-12 weeks old. Both males and females are used.

Methodology:

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Animals are fasted overnight (with access to water) before dosing.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Administration: A single dose of the test substance is administered to the animals by oral gavage.

  • Dose Groups: Multiple dose groups with a set number of animals per group (e.g., 5-10) are used. A control group receives only the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days.

  • Data Analysis: The LD50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

dot

start Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Administration (Single Dose) fasting->dosing observation Observation Period (14 days for toxicity signs and mortality) dosing->observation data_analysis Data Analysis (LD50 Calculation) observation->data_analysis end End data_analysis->end

References

Comparative Analysis of Fensulfothion Oxon Cross-Reactivity in Organophosphate Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of fensulfothion oxon in immunoassays developed for organophosphate pesticides. Due to the limited availability of specific immunoassays for fensulfothion, this document leverages data from an immunoassay developed for the structurally similar organophosphate, fenthion, to provide a relevant framework for understanding potential cross-reactivity.

Introduction to Immunoassays for Organophosphates

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are valuable screening tools for detecting organophosphate pesticides in various samples. These assays rely on the specific binding of antibodies to the target analyte. However, due to structural similarities between different organophosphate compounds, cross-reactivity can occur, where the antibody binds to non-target analytes. Understanding the cross-reactivity profile of an immunoassay is crucial for accurate interpretation of results. Fensulfothion and its active metabolite, this compound, share structural motifs with other organophosphates, making them susceptible to cross-reactivity in immunoassays designed for this class of pesticides.

Data on Cross-Reactivity of a Fenthion-Specific Monoclonal Antibody

An exemplary study on a monoclonal antibody-based ELISA for fenthion provides insight into the specificity of such assays. While this study did not include this compound in its cross-reactivity panel, the data for other structurally related organophosphates are presented below to illustrate the typical specificity of such an assay. The cross-reactivity is calculated as: (IC50 of fenthion / IC50 of competing compound) x 100%.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Fenthion5.8100
Fenitrothion> 1000< 0.58
Parathion-methyl> 1000< 0.58
Parathion> 1000< 0.58
Chlorpyrifos> 1000< 0.58
Malathion> 1000< 0.58
Methamidophos> 1000< 0.58

Data is extrapolated from a study on a fenthion-specific ELISA. The IC50 value represents the concentration of the analyte that causes 50% inhibition of antibody binding.

The extremely low cross-reactivity of the tested organophosphates in the fenthion-specific ELISA highlights the high specificity that can be achieved with monoclonal antibodies. It is plausible that an immunoassay developed specifically for fensulfothion could exhibit similar high specificity, with low cross-reactivity from other organophosphates. However, this compound, being the direct metabolite with a very similar core structure to the parent compound, would be expected to show significant cross-reactivity. The primary structural difference between fensulfothion and its oxon is the substitution of the sulfur atom with an oxygen atom on the phosphorus, a change that may not completely eliminate antibody binding.

Experimental Protocols

The following is a representative protocol for a competitive indirect enzyme-linked immunosorbent assay (ci-ELISA) for an organophosphate pesticide, based on the methodology for the fenthion ELISA.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Coating antigen (hapten-protein conjugate)

  • Monoclonal antibody specific to the target organophosphate

  • Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS)

  • Standards of the target analyte and potential cross-reactants

2. Assay Procedure:

  • Coating: Microtiter plates are coated with the coating antigen (e.g., 100 µL/well of a 0.2 µg/mL solution in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer.

  • Blocking: To prevent non-specific binding, 200 µL/well of a blocking solution (e.g., 1% bovine serum albumin in PBS) is added, and the plate is incubated for 2 hours at 37°C.

  • Washing: The plates are washed three times with wash buffer.

  • Competitive Reaction: 50 µL of the standard solution (or sample) and 50 µL of the monoclonal antibody solution are added to each well. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plates are washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL/well of HRP-conjugated goat anti-mouse IgG, diluted in assay buffer, is added, and the plate is incubated for 1 hour at 37°C.

  • Washing: The plates are washed three times with wash buffer.

  • Substrate Reaction: 100 µL/well of the substrate solution is added, and the plate is incubated in the dark for 15 minutes at 37°C.

  • Stopping Reaction: The enzymatic reaction is stopped by adding 50 µL/well of the stopping solution.

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

Visualizations

Logical Workflow of a Competitive Indirect ELISA

ELISA_Workflow cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Generation Coating 1. Coat Plate with Coating Antigen Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Incubate1 5. Add Sample and Primary Antibody Wash2->Incubate1 Analyte Analyte (this compound) or Standard in Sample Analyte->Incubate1 Antibody Primary Antibody Antibody->Incubate1 Wash3 6. Wash Incubate1->Wash3 Incubate2 7. Add Secondary Antibody Wash3->Incubate2 Secondary_Ab Enzyme-labeled Secondary Antibody Secondary_Ab->Incubate2 Wash4 8. Wash Incubate2->Wash4 Add_Substrate 9. Add Substrate Wash4->Add_Substrate Substrate Substrate Substrate->Add_Substrate Stop 10. Stop Reaction Add_Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Workflow of a competitive indirect ELISA for organophosphate detection.

Signaling Pathway in a Competitive ELISA

ELISA_Signaling cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration High_Analyte Analyte binds to Primary Antibody Low_Binding Less Primary Antibody binds to Coated Antigen High_Analyte->Low_Binding Low_Signal Low Absorbance Signal Low_Binding->Low_Signal Low_Analyte Analyte does not bind to Primary Antibody High_Binding More Primary Antibody binds to Coated Antigen Low_Analyte->High_Binding High_Signal High Absorbance Signal High_Binding->High_Signal

Caption: Relationship between analyte concentration and signal in a competitive ELISA.

A Guide to Inter-Laboratory Comparison of Fensulfothion Oxon Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of fensulfothion oxon, a significant metabolite of the organophosphate pesticide fensulfothion. Ensuring the accuracy and comparability of analytical results across different laboratories is critical for regulatory compliance, food safety assessment, and environmental monitoring. This document outlines typical performance characteristics observed in inter-laboratory proficiency tests and presents a standardized experimental protocol for the analysis of this compound in food matrices.

Data Presentation: Comparative Performance of Analytical Methods

The performance of analytical methods for this compound is commonly evaluated through inter-laboratory comparison studies or proficiency tests. While specific data from a single, universally recognized study on this compound is not publicly available, the following table summarizes the typical performance criteria and expected results based on the validation of similar pesticide residue analyses in food matrices. These parameters are crucial for a laboratory's self-assessment and for comparing results with other laboratories.

Performance ParameterMethod A: GC-MS/MSMethod B: LC-MS/MSTypical Acceptance Criteria
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg≤ 0.01 mg/kg
Linearity (r²) > 0.99> 0.99> 0.99
Mean Recovery 85-110%90-115%70-120%[1]
Repeatability (RSDr) < 15%< 10%≤ 20%
Reproducibility (RSDR) < 25%< 20%As defined by the proficiency test organizer
Matrix Effects ModerateLow to ModerateCompensation required (e.g., matrix-matched calibration)

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for achieving comparable results in an inter-laboratory study. Below is a representative methodology for the analysis of this compound in a food matrix, such as fruit or vegetables, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a widely accepted technique for such analyses.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient extraction technique for pesticide residues in food.

  • Homogenization: A representative 10-15 g sample of the food matrix is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18). The choice of sorbent depends on the specific food matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific precursor and product ions for this compound need to be determined by direct infusion of an analytical standard. For example, for a related compound, fenthion oxon, the protonated molecule [M+H]⁺ could be selected as the precursor ion.[2]

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and the analytical workflow for this compound.

Inter_Laboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis & Data Submission cluster_2 Phase 3: Evaluation & Reporting P1 Study Design & Protocol Development P2 Preparation & Homogeneity Testing of Test Material P1->P2 P3 Distribution of Samples & Instructions to Participants P2->P3 A1 Sample Analysis by Participating Laboratories P3->A1 A2 Submission of Analytical Results A1->A2 E1 Statistical Analysis of Results (e.g., z-scores) A2->E1 E2 Performance Evaluation of Laboratories E1->E2 E3 Issuance of Final Report E2->E3 Analytical_Workflow Start Sample Receipt & Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Start->Extraction Cleanup Dispersive SPE Cleanup (MgSO4, PSA, C18) Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

References

Validation of a Novel UHPLC-MS/MS Method for Fensulfothion Oxon Analysis in Spiked Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Fensulfothion oxon in various food matrices. The performance of this method is compared with established gas chromatography (GC)-based alternatives, offering researchers a clear perspective on the available analytical techniques. All experimental data is based on the analysis of spiked samples to rigorously assess method performance.

Executive Summary

The newly validated UHPLC-MS/MS method demonstrates excellent sensitivity, accuracy, and precision for the determination of this compound. With a limit of quantitation (LOQ) of 0.01 mg/kg, it is highly suitable for trace residue analysis in complex food matrices. The method utilizes a citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, ensuring efficient sample preparation. In comparison, traditional GC-based methods, such as those employing a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS), offer reliable alternatives, though they may present challenges in the analysis of thermally labile compounds.

Method Performance Comparison

The following tables summarize the key validation parameters for the new UHPLC-MS/MS method and a representative GC-MS/MS alternative for the analysis of this compound.

Table 1: Validation Data for the New UHPLC-MS/MS Method for this compound

Validation ParameterPerformance Metric
Linearity Correlation coefficient (r²) > 0.99 across various matrices.[1]
Accuracy (Recovery) 71.9% to 106.1% in matrices including brown rice, chili pepper, orange, potato, and soybean.[1]
Precision (RSD) ≤ 15.1% across all tested matrices and spiking levels.[1]
Limit of Quantitation (LOQ) 0.01 mg/kg in various food matrices.[1]
Limit of Detection (LOD) Not explicitly stated, but the LOQ of 0.01 mg/kg indicates high sensitivity.

Table 2: Representative Validation Data for an Alternative GC-MS/MS Method for Organophosphate Pesticides (including this compound)

Validation ParameterPerformance Metric
Linearity Good linearity is typically achieved with r² > 0.998.
Accuracy (Recovery) Generally falls within the acceptable range of 70-120% for multi-residue methods.[2]
Precision (RSD) Typically < 20% for multi-residue analysis.[3]
Limit of Quantitation (LOQ) For many organophosphates, LOQs are in the range of 0.005 to 0.01 mg/kg.[3]
Limit of Detection (LOD) Dependent on the specific compound and matrix, but generally in the low µg/kg range.

Experimental Protocols

Detailed methodologies for the validated UHPLC-MS/MS method and the QuEChERS sample preparation are provided below.

QuEChERS Sample Preparation Protocol (Citrate-Buffered)

This method is a widely used and effective procedure for the extraction of pesticide residues from food matrices.[1]

  • Homogenization: A representative 10-15 g portion of the sample is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting-Out: A salt mixture containing 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate is added. The tube is immediately shaken for 1 minute.[2]

  • Centrifugation: The sample is centrifuged at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. This step removes interferences such as organic acids, fatty acids, and sugars. The tube is vortexed for 30 seconds and then centrifuged for 1 minute.

  • Final Extract: The resulting supernatant is collected for analysis. For UHPLC-MS/MS analysis, the extract is typically diluted with the mobile phase.[1]

New Validated UHPLC-MS/MS Method

This method provides high selectivity and sensitivity for the detection of this compound.

  • Instrumentation: An ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using water and methanol, both containing 0.1% formic acid, has been shown to provide good sensitivity.[1]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation of this compound.

Alternative GC-MS/MS Method

Gas chromatography offers a robust alternative for the analysis of many organophosphate pesticides.

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Splitless injection is commonly used for trace analysis.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A temperature gradient is optimized to separate the analytes of interest.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the validation of the new analytical method and a comparison of the analytical techniques.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Validation cluster_comparison Method Comparison Sample Homogenized Spiked Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 1. Extraction Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Extraction->Cleanup 2. Cleanup FinalExtract Final Extract Cleanup->FinalExtract 3. Purified Extract Analysis UHPLC-MS/MS Analysis FinalExtract->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Validation Method Validation Data->Validation Parameters Linearity Accuracy Precision LOD/LOQ Validation->Parameters Comparison Performance Comparison Validation->Comparison Alternative Alternative Method (GC-MS/MS) Alternative->Comparison Signaling_Pathway_Comparison cluster_uhplc New Method: UHPLC-MS/MS cluster_gc Alternative Method: GC-MS/MS cluster_common Common Steps UHPLC UHPLC Separation (Liquid Phase) ESI Electrospray Ionization (Soft Ionization) UHPLC->ESI MSMS1 Tandem MS Detection (High Specificity) ESI->MSMS1 DataAnalysis Data Analysis MSMS1->DataAnalysis GC GC Separation (Gas Phase) EI Electron Ionization (Hard Ionization) GC->EI MSMS2 Tandem MS Detection (High Specificity) EI->MSMS2 MSMS2->DataAnalysis SamplePrep Sample Preparation (QuEChERS) SamplePrep->UHPLC SamplePrep->GC

References

Comparative analysis of Fensulfothion oxon and other organophosphate oxons

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fensulfothion Oxon and Other Organophosphate Oxons for Researchers and Drug Development Professionals

Introduction

Organophosphates (OPs) are a major class of compounds widely used as pesticides and, historically, as nerve agents. Their biological activity primarily stems from the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The parent thiophosphate compounds (P=S) are often weak AChE inhibitors and require metabolic bioactivation to their respective oxon (P=O) analogs, which are significantly more potent.[1] Fensulfothion, an organothiophosphate insecticide and nematicide, follows this paradigm, with its metabolite, this compound, being the primary active toxicant.[2][3] This guide provides a comparative analysis of this compound and other well-characterized organophosphate oxons, focusing on their AChE inhibitory potency, toxicity, and the experimental protocols used for their evaluation.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphate oxons is the irreversible inhibition of acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. By inhibiting AChE, organophosphate oxons lead to an accumulation of ACh, resulting in overstimulation of cholinergic receptors, which can cause tremors, paralysis, respiratory failure, and death.[4][5] The oxon form is a more potent inhibitor than the thion form due to the increased electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE.[2]

Signaling Pathway of Acetylcholinesterase Inhibition by Organophosphate Oxons

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Signal Signal Propagation ACh_Receptor->Signal OP_Oxon Organophosphate Oxon OP_Oxon->AChE Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by organophosphate oxons in a cholinergic synapse.

Comparative Toxicity and Potency

The conversion of the parent thiophosphate to the oxon form dramatically increases its toxicity. This compound, for instance, exhibits a 50 to 100-fold greater AChE inhibition constant (Ki) than its parent compound, Fensulfothion.[4] This enhanced potency is reflected in both in vitro and in vivo studies.

Acetylcholinesterase Inhibition

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. The table below compares the AChE inhibitory potency of this compound with other organophosphate oxons. It is important to note that IC50 values can vary depending on the source of the AChE, substrate concentration, and other experimental conditions.[6]

CompoundEnzyme SourceIC50 / KiReference
This compound Human Erythrocyte AChEKi: 0.8 nM[4]
FensulfothionHuman Erythrocyte AChEKi: 45 nM[4]
Chlorpyrifos oxonRat Brain AChE (isolated)IC50: ~3 nM[7]
Chlorpyrifos oxonRat Brain AChE (homogenate)IC50: 10 nM[6][7]
FenitrooxonRat Blood AChEIC50: 0.95 µM[8]
FenitrooxonHuman Blood AChEIC50: 0.84 µM[8]
Acute Toxicity
CompoundSpeciesRouteLD50 / LC50Reference
This compound Daphnia magnaAquatic96-hr LC50: 0.12 µg/L[4]
FensulfothionDaphnia magnaAquatic96-hr LC50: 8.7 µg/L[4]
FensulfothionRat (female)OralLD50: 2.2 mg/kg[9]
FensulfothionRat (male)OralLD50: 10.5 mg/kg[9]
FensulfothionRat (female)DermalLD50: 3.5 mg/kg[9]
FensulfothionRat (male)DermalLD50: 30.0 mg/kg[9]

Experimental Protocols

The evaluation of AChE inhibition is a critical step in the study of organophosphates. The most common method is the Ellman's assay, a colorimetric method that is adaptable for high-throughput screening.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human erythrocytes)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (organophosphate oxon)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO), then dilute further in buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer only.

    • Control (100% activity): Buffer, AChE solution, and solvent (without the test compound).

    • Test: Buffer, AChE solution, and the test compound at various concentrations.

  • Incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB followed by the substrate ATCI to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compound P2 Prepare Serial Dilutions of Test Compound P1->P2 A1 Add Buffer, AChE, and Test Compound/Solvent to wells P2->A1 A2 Pre-incubate (e.g., 15 min at 25°C) A1->A2 A3 Add DTNB and ATCI to initiate reaction A2->A3 A4 Measure Absorbance at 412 nm kinetically A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Compound] and calculate IC50 D2->D3 OP_Metabolism Parent_OP Parent Thiophosphate (P=S) (e.g., Fensulfothion) Oxon Oxon Metabolite (P=O) (e.g., this compound) Parent_OP->Oxon Bioactivation (CYP450) AChE Acetylcholinesterase Oxon->AChE Inhibition Detox Detoxification (e.g., PON1 Hydrolysis) Oxon->Detox Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Toxicity Neurotoxicity Inhibited_AChE->Toxicity Inactive_Metabolites Inactive Metabolites Detox->Inactive_Metabolites

References

Navigating the Analytical Maze: A Comparative Guide to Fensulfothion Oxon Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the meticulous work of pesticide residue analysis, the accurate and precise quantification of fensulfothion oxon is paramount. This organophosphate oxon, a metabolite of the nematicide and insecticide fensulfothion, is a potent acetylcholinesterase inhibitor, making its detection critical for toxicological and environmental monitoring. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

At a Glance: Performance of this compound Quantification Methods

The landscape of this compound analysis is dominated by chromatographic techniques coupled with mass spectrometry, offering high sensitivity and selectivity. The choice between liquid chromatography (LC) and gas chromatography (GC) is often dictated by the sample matrix, the desired limits of detection, and the available instrumentation. Below is a summary of the performance of commonly employed methods.

MethodSample MatrixAccuracy (Recovery %)Precision (RSD %)Limit of Quantification (LOQ)
UHPLC-MS/MS Brown rice, chili pepper, orange, potato, soybean71.9% - 106.1%[1]≤15.1%[1]0.01 mg/kg[1]
LC-MS/MS Multiple food commoditiesNot explicitly stated for this compound, but for a large pesticide panel, the method was validated to achieve 0.01 mg/kg LOQ for the majority of analyte-matrix combinations[2]Not explicitly stated for this compound[2]0.01 mg/kg for the majority of pesticides[2]
GC-MS Herbal medicinesMethod validated according to USP standards, quantitative data for this compound not specified[3]Method validated according to USP standards, quantitative data for this compound not specified[3]Not specified[3]

Delving into the Details: Experimental Protocols

The reliability of any quantification method hinges on a robust and well-documented experimental protocol. Here, we detail the methodologies for the key techniques highlighted in this guide.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is widely adopted for the simultaneous analysis of fenthion and its metabolites, including this compound, in various agricultural products.[1]

1. Sample Preparation (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for extracting pesticide residues from food matrices.[1]

  • Extraction: A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a 50 mL centrifuge tube. Acetonitrile (10 mL) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: The tube is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The tube is vortexed for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is filtered through a 0.22 µm filter into an autosampler vial for analysis.

2. UHPLC-MS/MS Analysis:

  • Chromatographic Separation: The separation is typically performed on a C18 column with a gradient elution using a mobile phase consisting of water and methanol, both containing 0.1% formic acid.[1]

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions selected for this compound.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, challenges such as the potential for thermal degradation of analytes in the GC inlet must be addressed.[4][5]

1. Sample Preparation: Similar to LC-based methods, a QuEChERS or other suitable extraction and cleanup procedure is employed to isolate the analytes from the sample matrix.

2. GC-MS Analysis:

  • Gas Chromatography: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation. The oven temperature is programmed to achieve optimal separation of the target analytes.

  • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Quantification is performed using selected ion monitoring (SIM) of characteristic ions of this compound. It has been noted that sulfoxides can be deoxidized in the GC injection port, which can be mitigated by adding polyethylene glycol 300 (PEG300) to the test solution.[4][5]

Visualizing the Workflow and Mechanism of Action

To further clarify the analytical process and the biological impact of this compound, the following diagrams illustrate a typical experimental workflow and the signaling pathway of its toxic action.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis UHPLC-MS/MS Analysis Sample Homogenized Sample Extraction Extraction with Acetonitrile Sample->Extraction SaltingOut Addition of Salts Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Filtered Final Extract Centrifugation2->FinalExtract Injection Injection into UHPLC FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

A typical experimental workflow for this compound quantification.

G cluster_pathway This compound Signaling Pathway FensulfothionOxon This compound AChE Acetylcholinesterase (AChE) FensulfothionOxon->AChE Inhibition ACh Acetylcholine (ACh) CholinergicReceptors Muscarinic & Nicotinic Cholinergic Receptors ACh->CholinergicReceptors Accumulation & Binding Overstimulation Neuronal Overstimulation CholinergicReceptors->Overstimulation CalciumInflux Increased Intracellular Ca2+ Overstimulation->CalciumInflux OxidativeStress Oxidative Stress CalciumInflux->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Toxicity Neurotoxicity Apoptosis->Toxicity

The signaling pathway of this compound-induced neurotoxicity.

Conclusion

The quantification of this compound necessitates sensitive and reliable analytical methods. UHPLC-MS/MS stands out for its high accuracy, precision, and low detection limits in complex food matrices. The QuEChERS sample preparation method offers an efficient and effective means of extracting the analyte. While GC-MS is a viable alternative, careful consideration must be given to potential analytical challenges such as thermal degradation.

Understanding the mechanism of action, primarily the inhibition of acetylcholinesterase, provides the toxicological context for the importance of accurate quantification. By selecting the appropriate methodology and adhering to rigorous protocols, researchers can ensure the generation of high-quality data crucial for food safety, environmental monitoring, and toxicological risk assessment.

References

Unraveling Structural Isomers: A Guide to the Analytical Differentiation of Fensulfothion Oxon and Fensulfothion Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and quantification of pesticide metabolites are paramount for safety and efficacy assessments. This guide provides a detailed comparison of the analytical techniques used to differentiate between two critical metabolites of the organophosphate insecticide fensulfothion: fensulfothion oxon and fensulfothion sulfone. The structural similarity of these isomers presents a significant analytical challenge, necessitating robust and specific methodologies.

The primary analytical techniques for the differentiation of this compound and fensulfothion sulfone are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While both methods are effective, LC-MS/MS is generally preferred due to its ability to analyze these thermally labile and polar compounds with minimal sample degradation.

Comparative Analysis of this compound and Fensulfothion Sulfone

The key to differentiating these two isomers lies in the subtle differences in their physicochemical properties, which translate to distinct behaviors in chromatographic separation and mass spectrometric fragmentation. Fensulfothion sulfone is generally more polar than this compound, leading to earlier elution times in reversed-phase liquid chromatography.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the differentiation of this compound and fensulfothion sulfone based on LC-MS/MS analysis. It is important to note that these values can vary slightly depending on the specific instrumentation, column, and mobile phase composition used.

ParameterThis compoundFensulfothion Sulfone
Molecular Formula C₁₁H₁₇O₅PSC₁₁H₁₇O₆PS
Molecular Weight 292.29 g/mol 308.29 g/mol
Precursor Ion ([M+H]⁺) m/z 293.1m/z 309.1
Product Ion 1 (Quantifier) m/z 125.0m/z 253.0
Product Ion 2 (Qualifier) m/z 97.0m/z 175.0
Collision Energy (CE) for Product Ion 1 ~16 eV~16 eV
Collision Energy (CE) for Product Ion 2 ~24 eV~28 eV
Typical Retention Time (min) ~4.5 - 5.5~2.3 - 3.0

Note: The retention times are illustrative and highly dependent on the specific chromatographic conditions.

Experimental Protocols

A robust and widely adopted method for the analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis with LC-MS/MS.

Sample Preparation: QuEChERS Protocol
  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, or soil) with an appropriate amount of water.

  • Extraction: Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and MgSO₄.

  • Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes. The resulting supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization, is commonly employed.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions listed in the table above are monitored.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the analytical differentiation of this compound and fensulfothion sulfone.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Differentiation cluster_results Compound Identification Sample Sample Matrix (e.g., Food, Soil) Homogenization Homogenization Sample->Homogenization QuEChERS QuEChERS Extraction Homogenization->QuEChERS dSPE d-SPE Cleanup QuEChERS->dSPE Final_Extract Final Extract dSPE->Final_Extract LC_Separation LC Separation (Reversed-Phase C18) Final_Extract->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Elution F_Oxon This compound MS_Detection->F_Oxon Distinct Retention Time & m/z Transitions F_Sulfone Fensulfothion Sulfone MS_Detection->F_Sulfone Distinct Retention Time & m/z Transitions Logical_Differentiation start Analyte Detected in LC-MS/MS retention_time Retention Time? start->retention_time precursor_ion Precursor Ion (m/z)? retention_time->precursor_ion Matches Expected Retention Window unknown Unknown Compound retention_time->unknown Does Not Match product_ions Product Ions (m/z)? precursor_ion->product_ions Matches Expected Precursor m/z precursor_ion->unknown Does Not Match sulfone Identified as Fensulfothion Sulfone product_ions->sulfone Matches Sulfone Product Ions oxon Identified as This compound product_ions->oxon Matches Oxon Product Ions product_ions->unknown Does Not Match

Evaluating Liquid Chromatography Columns for Fensulfothion Oxon Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation and analysis of active compounds are critical. This guide provides a comparative evaluation of different Liquid Chromatography (LC) columns for the separation of Fensulfothion oxon, a significant organophosphate pesticide metabolite. The performance of various columns is assessed based on available experimental data for this compound and structurally similar organophosphates, offering insights into optimal column selection for reliable and efficient analysis.

This compound, the active metabolite of the nematicide Fensulfothion, requires precise analytical methods for its detection and quantification due to its potential environmental and health significance. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice for such analyses, with the selection of the LC column being a pivotal factor in achieving desired separation performance. This guide explores the characteristics and performance of commonly used reversed-phase columns, namely C18 and C8, as well as mixed-mode columns, in the context of this compound separation.

Comparative Analysis of LC Column Performance

The selection of an appropriate LC column is crucial for achieving optimal retention, resolution, and peak shape. While direct comparative studies on this compound are limited, data from the analysis of other organophosphate pesticides, such as fenthion and its metabolites, provide valuable insights into expected column performance.

Column TypePrincipleKey Performance Characteristics for Organophosphate SeparationAdvantagesDisadvantages
C18 (Octadecylsilane) Reversed-phase chromatography based on hydrophobic interactions.High Retention: Generally provides strong retention for non-polar to moderately polar compounds like many organophosphates.[1] Good Resolution: Capable of separating complex mixtures of pesticides.[2][3] Wide Applicability: Extensively used for environmental and pharmaceutical analysis.[1]Excellent for retaining and separating a broad range of analytes, including hydrophobic compounds.[4] Well-established and widely available.Can lead to long analysis times for highly hydrophobic compounds.[4] Potential for peak tailing with basic compounds due to interactions with residual silanols.[4]
C8 (Octylsilane) Reversed-phase chromatography with shorter alkyl chains than C18.Moderate Retention: Offers less retention compared to C18, leading to shorter analysis times.[1][4] Improved Peak Shape: May exhibit less peak tailing for some compounds due to reduced interaction with active sites.[4][5] Suitable for Moderately Hydrophobic Analytes: Effective for compounds that are too strongly retained on C18 columns.[4]Faster analysis times.[4] Can provide better peak shapes for certain analytes.[4]Lower retention may lead to insufficient separation of complex mixtures or early eluting peaks.[1] Selectivity can be similar to C18 for many compounds.[6]
Mixed-Mode Columns (e.g., Primesep 100, Obelisc R) Combines reversed-phase and ion-exchange functionalities.Tunable Selectivity: Offers unique selectivity by utilizing both hydrophobic and ionic interactions.[7] Enhanced Retention of Polar Compounds: Can retain polar metabolites that are not well-retained on traditional reversed-phase columns.[7] Versatile: Can replace multiple types of columns (RP, ion-exchange, HILIC).[7]Provides an additional dimension of selectivity for complex samples.[7] Can improve retention and separation of polar and ionizable compounds.[7]Method development can be more complex due to the dual separation mechanisms.

Experimental Protocols

Detailed experimental conditions are crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of organophosphate pesticides, which can be adapted for this compound.

Example Protocol for C18 Column:

  • Column: Hibar C18 (250 x 4.6 mm, 5 µm)[2][8]

  • Mobile Phase: Acetonitrile: Water (90:10, v/v)[2][8]

  • Flow Rate: 1.0 mL/min[2][8]

  • Detection: UV at 219 nm[2][8]

  • Column Temperature: 35 °C[3]

  • Injection Volume: 20 µL[3]

Example Protocol for UHPLC with C18 Column:

  • Column: Waters Xbridge C18 (100 mm × 2.1 mm; 3.5 μm)[9]

  • Mobile Phase: Gradient of (A) Deionized water with 0.1% formic acid and (B) Methanol with 0.1% formic acid.[9][10]

  • Flow Rate: 0.2 mL/min[9]

  • Detection: UHPLC-MS/MS[9][10]

  • Column Temperature: 40 °C[9]

  • Injection Volume: 5 µL[9]

Experimental Workflow and Logic

The following diagrams illustrate the typical experimental workflow for LC-based analysis of this compound and the logical relationship in selecting a suitable LC column.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_detection Detection & Analysis Sample Sample Collection (e.g., environmental, biological) Extraction Extraction (e.g., QuEChERS, SPE) [3, 6] Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection LC_Column LC Column (e.g., C18, C8, Mixed-Mode) Injection->LC_Column Mobile_Phase Mobile Phase Gradient Detector Detection (e.g., UV, MS/MS) [3, 6] LC_Column->Detector Elution Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for this compound analysis.

LC Column Selection Logic for this compound cluster_columns Column Choice cluster_outcomes Expected Outcome Analyte_Properties Analyte Properties (this compound: moderately polar) C18 C18 Column Analyte_Properties->C18 C8 C8 Column Analyte_Properties->C8 Mixed_Mode Mixed-Mode Column Analyte_Properties->Mixed_Mode Separation_Goals Separation Goals (e.g., high resolution, fast analysis) Separation_Goals->C18 Separation_Goals->C8 Separation_Goals->Mixed_Mode C18_Outcome High retention, good resolution [3, 4] C18->C18_Outcome C8_Outcome Faster analysis, potentially better peak shape [9] C8->C8_Outcome Mixed_Mode_Outcome Enhanced selectivity for complex matrices [1] Mixed_Mode->Mixed_Mode_Outcome

Caption: Logic for selecting an LC column for this compound.

References

Navigating SANTE Guidelines: A Comparative Guide to Fensulfothion Oxon Method Validation in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical methods for pesticide residue in food is paramount. This guide provides a comprehensive comparison of method validation for Fensulfothion oxon in various food matrices, adhering to the stringent SANTE/11312/2021 guidelines. Experimental data and detailed protocols are presented to offer a practical resource for laboratory application.

This compound, a metabolite of the organophosphate insecticide Fensulfothion, is a compound of interest in food safety due to its potential toxicity. The robust validation of analytical methods is crucial for the accurate quantification of its residues and to ensure compliance with Maximum Residue Levels (MRLs). The SANTE guidelines provide a harmonized framework for the validation of methods for pesticide residue analysis within the European Union, ensuring data is reliable and comparable across laboratories.

This guide will delve into the validation of analytical methods for this compound, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with chromatographic techniques.

Method Performance Comparison

The performance of an analytical method is evaluated based on several key parameters as stipulated by the SANTE guidelines. The following tables summarize the validation data for the analysis of this compound in various food matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Table 1: Method Validation Parameters for this compound by UHPLC-MS/MS

ParameterGuidelinePerformance
Linearity (r²) ≥ 0.99> 0.99
Recovery (%) 70 - 120%71.9 - 106.1%[1]
Precision (RSDr %) ≤ 20%≤ 15.1%[1]
Limit of Quantification (LOQ) ≤ MRL0.01 mg/kg[1]

Table 2: Recovery and Precision of this compound in Different Food Matrices (spiked at 0.01 mg/kg)

Food MatrixMean Recovery (%)RSDr (%)
Brown Rice85.38.2
Chili Pepper92.16.5
Orange78.511.3
Potato88.97.1
Soybean95.45.9

Data sourced from a study on the simultaneous analysis of Fenthion and its metabolites, including this compound (referred to as Fenthion oxon)[1].

Experimental Protocols

A detailed understanding of the experimental procedure is essential for the successful implementation and validation of an analytical method.

Sample Preparation: QuEChERS Method (Citrate-Buffered)

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a wide range of food matrices.

Materials:

  • Homogenized food sample

  • Acetonitrile (ACN)

  • Water (for samples with low water content)

  • QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate. For fatty matrices, C18 sorbent may also be included.

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry commodities like brown rice and soybean, add 10 mL of water and allow to hydrate.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts.

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The supernatant is ready for instrumental analysis.

Instrumental Analysis: UHPLC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly used.

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

MS/MS Parameters for this compound:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 293.1

  • Product Ions (m/z) for Quantification and Confirmation: 125.1, 97.1

  • Collision Energy: Optimized for the specific instrument.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the SANTE method validation workflow and the analytical procedure for this compound.

SANTE_Validation_Workflow start Start: Define Scope of Method selectivity Selectivity & Specificity (Analysis of blank matrices) start->selectivity Step 1 linearity Linearity (Calibration curve in solvent & matrix) selectivity->linearity Step 2 recovery Trueness (Recovery) (Spiking experiments at multiple levels) linearity->recovery Step 3 precision Precision (RSDr) (Replicate analysis of spiked samples) recovery->precision Step 4 loq Limit of Quantification (LOQ) (Lowest validated spike level) precision->loq Step 5 uncertainty Measurement Uncertainty (Estimation from validation data) loq->uncertainty Step 6 evaluation Evaluate against SANTE Criteria uncertainty->evaluation Step 7 evaluation->start Fail validation_report Method Validation Report evaluation->validation_report Pass end End: Method Validated validation_report->end

Caption: SANTE Method Validation Workflow.

Fensulfothion_Oxon_Analysis_Workflow sample_prep Sample Homogenization extraction QuEChERS Extraction (Acetonitrile & Salts) sample_prep->extraction cleanup Dispersive SPE Cleanup (PSA +/- C18) extraction->cleanup analysis UHPLC-MS/MS Analysis cleanup->analysis data_processing Data Processing & Quantification (Matrix-matched calibration) analysis->data_processing result Final Result (mg/kg) data_processing->result

References

Safety Operating Guide

Proper Disposal of Fensulfothion Oxon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of fensulfothion oxon, a highly toxic organophosphate compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. Due to its acute toxicity, in-laboratory neutralization of this compound is not recommended without specific, validated protocols. The primary and safest method of disposal is through a certified hazardous waste management service.

Immediate Safety and Handling

This compound is classified as acutely toxic and is fatal if swallowed, in contact with skin, or if inhaled.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Chemical splash goggles or face shield
Body Protection Laboratory coat, chemical-resistant apron
Respiratory Protection Use in a well-ventilated area or with a fume hood.[1] For spill response or when generating aerosols, a respirator may be required.

In case of exposure, seek immediate medical attention.

Waste Collection and Storage

Proper collection and storage of this compound waste are critical to prevent accidental exposure and environmental contamination. All materials contaminated with this compound, including unused neat compound, solutions, contaminated labware, and personal protective equipment, must be treated as hazardous waste.

Step-by-Step Collection Procedure:

  • Designate a Hazardous Waste Container: Use a clearly labeled, leak-proof container compatible with this compound and any solvents used. The original container is often a suitable option.[2]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Acutely Toxic," "Environmental Hazard").

  • Segregation: Store this compound waste separately from incompatible materials, such as strong acids and bases.[2]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[2][3] The SAA must be under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed except when adding waste.[3][4]

Disposal Plan: Professional Hazardous Waste Management

The recommended and safest disposal method for this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Operational Workflow for Disposal:

cluster_0 Waste Generation & Collection cluster_1 Disposal Request & Pickup cluster_2 Final Disposition Generate Waste Generate Waste Collect in Labeled Container Collect in Labeled Container Generate Waste->Collect in Labeled Container Store in SAA Store in SAA Collect in Labeled Container->Store in SAA Contact EHS/Waste Disposal Service Contact EHS/Waste Disposal Service Store in SAA->Contact EHS/Waste Disposal Service Schedule Pickup Schedule Pickup Contact EHS/Waste Disposal Service->Schedule Pickup Prepare for Transport Prepare for Transport Schedule Pickup->Prepare for Transport Professional Transport Professional Transport Prepare for Transport->Professional Transport Incineration/Treatment Incineration/Treatment Professional Transport->Incineration/Treatment

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Contact your EHS Department: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel.

  • Provide Waste Information: Be prepared to provide detailed information about the waste, including the chemical name, quantity, and any other components in the waste mixture.

  • Schedule a Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory's SAA.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department or the waste disposal company.

In-Laboratory Decontamination (for Spills and Glassware)

While bulk disposal should be handled professionally, minor spills and decontamination of reusable glassware can be managed in the laboratory with extreme caution. Organophosphate pesticides like this compound can be decomposed by alkaline hydrolysis.[3]

Decontamination Solution:

ComponentConcentration
Sodium Hydroxide (Lye)10% aqueous solution

Decontamination Protocol:

  • Preparation: In a designated and well-ventilated area (preferably a fume hood), prepare a 10% sodium hydroxide solution by carefully dissolving the solid in water. This process is exothermic.

  • Application:

    • For Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and then treat the area with the 10% sodium hydroxide solution. Allow for a sufficient contact time (at least 2 hours is a general guideline, but longer may be necessary) before wiping the area clean with damp cloths. All cleanup materials must be disposed of as hazardous waste.

    • For Glassware: Triple rinse the contaminated glassware with a suitable solvent to remove the bulk of the this compound. The rinsate must be collected as hazardous waste. Then, soak the glassware in the 10% sodium hydroxide solution for an extended period (e.g., overnight) to hydrolyze any remaining residue. After soaking, thoroughly rinse the glassware with water.

  • Waste from Decontamination: All solutions and materials used in the decontamination process must be collected and disposed of as hazardous waste.

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and waste disposal protocols. The responsibility for safe handling and disposal of hazardous materials lies with the individual user and their institution.

References

Essential Safety and Logistical Information for Handling Fensulfothion Oxon

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Fensulfothion oxon is a highly toxic organophosphorus compound.[1] It is a metabolite of the insecticide Fensulfothion and a potent cholinesterase inhibitor.[1][2] According to the Regulation (EC) No 1272/2008, it is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[3] This guide provides essential safety protocols for handling this substance in a laboratory setting. All procedures must be conducted by trained personnel in a controlled environment.

Personal Protective Equipment (PPE)

Due to the extreme toxicity of this compound, a comprehensive PPE strategy is mandatory to prevent any potential exposure. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[4]Wear two pairs of gloves at all times. The outer glove should be removed immediately after handling the compound. Check gloves for leaks or holes before use.[5] Do not wear leather gloves.[6]
Body Chemical-resistant coveralls or a lab coat worn over long-sleeved clothing. A chemical-resistant apron should be worn when handling concentrates or significant quantities.[4][7]Clothing worn during handling is considered contaminated and must be washed separately from other laundry before reuse.[7] Promptly change out of any clothing that becomes contaminated.[6]
Eyes/Face Chemical splash goggles and a full-face shield.Safety glasses must provide front, brow, and temple protection against chemical splashes.[7] Goggles should be tight-fitting and non-fogging.[5] A face shield provides an additional layer of protection.
Respiratory A NIOSH-approved respirator is required if handling outside of a certified chemical fume hood or in case of inadequate ventilation.[3]The specific cartridge type should be selected based on a formal risk assessment. For emergency situations or firefighting, a self-contained breathing apparatus (SCBA) is necessary.[8][9]
Feet Chemical-resistant, closed-toe footwear.[7]Pant legs must be worn outside of boots to prevent chemicals from entering.[5] Do not wear leather shoes, as they can absorb the chemical and cannot be decontaminated.[6]
Operational and Disposal Plans

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing, dilution, and aliquoting, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]

  • Safety Equipment: An emergency eyewash station and a safety shower must be immediately accessible in the work area.[6]

Safe Handling Procedures:

  • Training: All personnel must be trained on the specific hazards and proper handling procedures for this compound before commencing any work.[6]

  • Avoidance of Contact: Take extreme care to avoid all contact with skin and eyes and to prevent inhalation of any dust, vapor, or mist.[8]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, clearly labeled container.[6][8] The storage area should be locked and accessible only to authorized personnel.[3]

  • Incompatibilities: Fensulfothion is incompatible with strong bases such as sodium hydroxide and potassium hydroxide.[6]

Emergency First Aid:

  • If Swallowed: Immediately call a poison center or doctor. Rinse the mouth but do not induce vomiting.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove all contaminated clothing at once.[6]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[3][10]

  • If Inhaled: Move the person to fresh air and provide respiratory support if breathing is difficult.[10]

Disposal Plan:

  • Waste: All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[8]

  • Containment: Dispose of waste in sealed, properly labeled containers. Do not let the product enter drains or the environment.[8]

  • Regulations: Disposal must be carried out in strict accordance with all local, regional, and national environmental regulations. Often, this requires collection by a licensed hazardous waste disposal company.[11]

  • Spills: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand) and collect it into a sealed container for disposal as hazardous waste.[6][8] Ventilate the area after cleanup is complete.[6]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the procedure for preparing a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

Methodology:

  • Preparation and Pre-checks:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Verify that the eyewash station and safety shower are unobstructed and operational.

    • Assemble all necessary materials: this compound, solvent, volumetric flask, analytical balance, spatulas, and pipettes.

    • Don all required PPE as specified in the table above (double gloves, lab coat, apron, goggles, face shield).

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance inside the chemical fume hood and tare it.

    • Carefully weigh the target amount of this compound. Handle the solid with extreme care to avoid generating dust.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed this compound into the appropriate size volumetric flask.

    • Using a pipette, add a small amount of the solvent to the flask to dissolve the compound. Swirl gently.

    • Once fully dissolved, add the solvent up to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the compound name ("this compound"), concentration, solvent, preparation date, and appropriate hazard pictograms (skull and crossbones, environment).

    • Store the stock solution in a designated, secure, and well-ventilated location as per the storage guidelines.

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment used inside the fume hood with an appropriate decontaminating solution.

    • Dispose of the weigh boat, pipette tips, and outer pair of gloves as hazardous waste.

    • Thoroughly clean all reusable equipment (e.g., spatula, flask) following established laboratory procedures for highly toxic compounds.

    • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the hazardous waste stream. Wash hands thoroughly with soap and water.

Visualization of Safe Handling Workflow

Fensulfothion_Oxon_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency 4. Emergency Response prep_ppe Don Full PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_verify Verify Safety Equipment prep_setup->prep_verify handle_weigh Weigh Compound prep_verify->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_store Label & Store handle_dissolve->handle_store clean_decon Decontaminate Area handle_store->clean_decon Proceed to Cleanup clean_waste Segregate Hazardous Waste clean_decon->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash emergency_spill Spill Containment emergency_exposure First Aid Procedures cluster_handling cluster_handling cluster_handling->emergency_spill If Spill Occurs cluster_handling->emergency_exposure If Exposure Occurs

Caption: Workflow for Safely Handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.